1-Chloro-1,1-difluoro-2-iodoethane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1-difluoro-2-iodoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF2I/c3-2(4,5)1-6/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJXZZUNOTUJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452190 | |
| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463-99-0 | |
| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-1,1-difluoro-2-iodoethane (CF2ClCH2I), a valuable fluorinated building block in organic synthesis. The document details a robust experimental protocol for its preparation via the radical addition of iodine monochloride to vinylidene fluoride, summarizes its key physicochemical and spectroscopic properties, and outlines the logical workflow of its synthesis.
Introduction
This compound is a halogenated hydrocarbon of significant interest in the synthesis of fluorinated molecules, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of three different halogens (fluorine, chlorine, and iodine) on a two-carbon backbone provides a versatile platform for a variety of chemical transformations. The high reactivity of the carbon-iodine bond makes it a prime target for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. This guide focuses on a well-established method for its synthesis and the essential techniques for its structural verification.
Synthesis Methodology
The synthesis of this compound can be effectively achieved through the radical addition of iodine monochloride (ICl) to vinylidene fluoride (VDF). This method has been shown to produce the desired product with high regioselectivity.[1]
Experimental Protocol: Radical Addition of ICl to VDF
This protocol is based on the work of Kharroubi et al. and outlines a general procedure for the radical-initiated synthesis.[1] Four different initiation methods can be employed: thermal, photochemical, radical initiation, and redox catalysis. All methods yield a high proportion (≥98%) of the target isomer, this compound.
Materials:
-
Vinylidene fluoride (VDF)
-
Iodine monochloride (ICl)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or Redox catalyst system
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
-
Purification apparatus (distillation setup)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: The flask is charged with a solution of iodine monochloride in an anhydrous solvent.
-
Initiator Addition: If a radical initiator or redox catalyst is used, it is added to the reaction mixture at this stage.
-
VDF Addition: Vinylidene fluoride gas is then bubbled through the solution at a controlled rate. Alternatively, a pre-condensed solution of VDF can be added via the dropping funnel. The reaction is typically carried out at a specific temperature depending on the initiation method.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹⁹F NMR spectroscopy to observe the consumption of VDF and the formation of the product.[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Synthesis Workflow
The logical flow of the synthesis process is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Characterization Data
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and infrared (IR) spectroscopy.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₂ClF₂I | [2] |
| Molecular Weight | 226.39 g/mol | [2] |
| Appearance | Likely a liquid at room temperature | |
| Purity (Typical) | ≥97% | [3] |
Spectroscopic Data
| Spectroscopic Technique | Expected Features for CF₂ClCH₂I |
| ¹H NMR | A triplet or more complex multiplet for the -CH₂- group due to coupling with the two adjacent fluorine atoms (³JHF). |
| ¹³C NMR | Two distinct signals are expected. The carbon of the -CF₂Cl group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF). The carbon of the -CH₂I group will also be observable. |
| ¹⁹F NMR | A triplet for the -CF₂Cl group due to coupling with the two adjacent protons (³JFH). The chemical shift will be characteristic of a difluoromethyl group attached to a chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C-F, C-Cl, and C-I stretching and bending vibrations. Strong C-F stretching bands are expected in the region of 1100-1350 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 226 (and its isotopic pattern) should be observable, along with characteristic fragmentation patterns corresponding to the loss of I, Cl, and other fragments. |
Conclusion
This technical guide has detailed a reliable synthetic route to this compound via the radical addition of iodine monochloride to vinylidene fluoride. The provided experimental framework, coupled with the outlined characterization data, offers a solid foundation for researchers and scientists to produce and verify this important fluorinated building block. The versatility of this compound ensures its continued application in the development of novel molecules for the pharmaceutical and materials science sectors.
References
An In-depth Technical Guide to 2-Chloro-2,2-difluoro-1-iodoethane (CF2ClCH2I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2,2-difluoro-1-iodoethane, with the chemical formula CF2ClCH2I, is a halogenated ethane derivative of significant interest in synthetic organic chemistry. Its unique combination of reactive sites—a carbon-iodine bond susceptible to nucleophilic attack and a difluorochloroethyl moiety—makes it a valuable building block for the introduction of fluorinated groups into organic molecules. Fluorine-containing compounds are of paramount importance in medicinal chemistry, as the incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-2,2-difluoro-1-iodoethane, its synthesis, and its potential applications in drug discovery and development.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 2-chloro-2,2-difluoro-1-iodoethane is presented below. While experimental data for some properties are limited in the publicly available literature, computational predictions and data from analogous compounds provide valuable insights.
Table 1: Physical and Chemical Properties of 2-Chloro-2,2-difluoro-1-iodoethane
| Property | Value | Source/Method |
| Molecular Formula | C2H2ClF2I | - |
| Molecular Weight | 226.39 g/mol | [1] |
| CAS Number | 463-99-0 | [1] |
| Boiling Point | Not explicitly reported | - |
| Density | Not explicitly reported | - |
| Melting Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of 2-chloro-2,2-difluoro-1-iodoethane. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the connectivity and environment of the hydrogen, carbon, and fluorine atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methylene (-CH2-) group. This signal's multiplicity arises from coupling to the adjacent fluorine nuclei (³JHF).[1]
-
¹³C NMR: The carbon NMR spectrum should display two distinct signals for the -CH2I and -CF2Cl carbons. These signals will be split into multiplets due to one-bond and two-bond couplings with the fluorine atoms (¹JCF and ²JCF).[1]
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the -CF2Cl group. The two fluorine atoms are chemically equivalent and are expected to appear as a triplet due to coupling with the two protons of the adjacent methylene group (³JFH).[1] The wide chemical shift range of ¹⁹F NMR is particularly advantageous for monitoring reactions involving this compound.[1]
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands for CF2ClCH2I
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H Stretch | 2850 - 3000 |
| C-F Stretch | 1100 - 1350 |
| C-Cl Stretch | 600 - 800 |
| C-I Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry of 2-chloro-2,2-difluoro-1-iodoethane would provide information on its molecular weight and fragmentation pattern. The presence of chlorine and iodine would result in characteristic isotopic patterns in the mass spectrum.
Synthesis of 2-Chloro-2,2-difluoro-1-iodoethane
Several synthetic routes to 2-chloro-2,2-difluoro-1-iodoethane have been proposed, primarily involving the addition of iodine and chlorine functionalities to a difluoroethene precursor or the iodination of a suitable chlorodifluoroethane derivative.
Experimental Protocol: Synthesis from Vinylidene Fluoride
One plausible method involves the reaction of vinylidene fluoride (1,1-difluoroethene) with iodine monochloride (ICl).[1]
Reaction Scheme:
References
Spectroscopic Analysis of 1-chloro-1,1-difluoro-2-iodoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-chloro-1,1-difluoro-2-iodoethane (C₂H₂ClF₂I), a halogenated ethane derivative, serves as a valuable building block in organic synthesis, particularly in the introduction of fluorinated moieties into larger molecules. Its unique combination of reactive sites—a C-I bond susceptible to nucleophilic attack and substitution, and a C-Cl bond at a fluorinated carbon—makes it a versatile reagent in the development of novel pharmaceuticals and materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. While experimental data for this specific compound is not widely available in public databases, the presented data is based on established principles of spectroscopy and analysis of closely related structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.5 - 4.0 | Triplet (t) | ³JHF ≈ 14-18 | -CH₂I |
| ¹³C | ~ -10 | Triplet (t) | ²JCF ≈ 20-30 | -CH₂I |
| ~ 115 | Triplet (t) | ¹JCF ≈ 280-300 | -CF₂Cl | |
| ¹⁹F | -60 to -70 | Triplet (t) | ³JHF ≈ 14-18 | -CF₂Cl |
Note: Chemical shifts are referenced to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups and vibrational modes present in the molecule. The spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbon-halogen bonds.
Table 2: Predicted Infrared (IR) Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 2950 - 3050 | Medium | C-H stretch |
| 1100 - 1350 | Strong | C-F stretch |
| 750 - 850 | Strong | C-Cl stretch |
| 500 - 600 | Medium-Strong | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
Table 3: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Predicted Fragment Ion |
| 226/228 | [C₂H₂ClF₂I]⁺ (Molecular ion, M⁺) |
| 127 | [I]⁺ |
| 99/101 | [C₂H₂F₂Cl]⁺ |
| 85/87 | [CF₂Cl]⁺ |
| 69 | [CF₃]⁺ (from rearrangement) |
| 33 | [CH₂F]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton coupling may be observed or decoupled as needed for structural assignment.
-
Typical parameters: spectral width of 200-250 ppm, 64-128 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (using NaCl plates):
-
Sample Preparation: Place one drop of neat this compound onto a clean, dry NaCl plate.
-
Cell Assembly: Carefully place a second NaCl plate on top of the first, creating a thin liquid film between the plates.
-
Spectrum Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound
-
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Helium carrier gas.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100-1000 ng/µL.
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The eluting compound enters the mass spectrometer's ion source.
-
-
Mass Spectrum Acquisition:
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) according to their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, typically over a mass range of m/z 30-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Data Interpretation and Visualization
The combined interpretation of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.
Caption: Logical workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in the synthesis and application of this compound, these data and protocols are essential for ensuring the identity, purity, and structural integrity of their materials.
An In-depth Technical Guide to CAS Number 421-12-5
Initial investigations into the chemical compound designated by CAS (Chemical Abstracts Service) number 421-12-5 have yielded no definitive identification in publicly accessible chemical databases and scientific literature. This suggests that the provided CAS number may be inaccurate, discontinued, or not assigned to a publicly documented substance.
Researchers, scientists, and drug development professionals are advised to verify the CAS number for accuracy. Discrepancies in notation, such as misplaced hyphens or transcription errors, can lead to incorrect database queries.
General Properties and Identification
A comprehensive search for "CAS 421-12-5" did not return a specific chemical entity. For researchers who have encountered this number, it is recommended to cross-reference the original source of the information. If the number is confirmed to be correct, it may pertain to a proprietary compound, a substance that has not been registered in public databases, or a simple typographical error.
For illustrative purposes, this guide will outline the types of information and data presentation that would be included for a valid chemical compound, which can be used as a template once the correct CAS number is identified.
Physicochemical Properties
Quantitative data on the physicochemical properties of a compound are crucial for its application in research and development. This information is typically presented in a structured table for clarity and ease of comparison.
Table 1: Physicochemical Properties
| Property | Value | Units | Conditions |
| Molecular Formula | - | - | - |
| Molecular Weight | - | g/mol | - |
| Melting Point | - | °C | - |
| Boiling Point | - | °C | At specified pressure |
| Density | - | g/cm³ | At specified temperature |
| Solubility | - | mg/mL | In various solvents |
| pKa | - | - | - |
| LogP | - | - | - |
Spectroscopic Data
Spectroscopic data are essential for the structural elucidation and identification of a chemical compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 2: Spectroscopic Data Summary
| Technique | Key Peaks / Signals | Solvent / Conditions |
| ¹H NMR | - | - |
| ¹³C NMR | - | - |
| Mass Spectrometry (MS) | - | Ionization method |
| Infrared (IR) Spectroscopy | - | Sample preparation (e.g., KBr pellet, thin film) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. This section would typically provide step-by-step protocols for key experiments.
General Synthesis Protocol
A generalized workflow for the synthesis of a target compound is often presented to provide a high-level overview of the process.
Caption: General workflow for chemical synthesis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A standard protocol for analyzing the purity of a compound via HPLC would be detailed as follows.
-
Instrument: HPLC system with a UV detector.
-
Column: e.g., C18 reverse-phase column (dimensions and particle size specified).
-
Mobile Phase: A gradient of two or more solvents (e.g., water with 0.1% trifluoroacetic acid and acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorbance maximum of the compound.
-
Data Analysis: Integration of peak areas to determine purity.
Hazard and Safety Information
Understanding the potential hazards of a chemical is paramount for safe handling in a laboratory setting. This information is derived from toxicological studies and material safety data sheets (MSDS).
Table 3: Hazard and Safety Summary
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity (Oral) | - | - | - | - |
| Skin Corrosion/Irritation | - | - | - | - |
| Serious Eye Damage/Irritation | - | - | - | - |
| Carcinogenicity | - | - | - | - |
Biological Activity and Signaling Pathways
For compounds with applications in drug development, understanding their biological activity and the signaling pathways they modulate is essential.
Example Signaling Pathway: Kinase Inhibition
If a compound were found to be a kinase inhibitor, its mechanism of action could be depicted in a signaling pathway diagram.
Caption: Example of a kinase inhibition pathway.
Conclusion and Recommendations
Given the absence of information for CAS number 421-12-5, it is imperative for researchers to:
-
Verify the CAS Number: Double-check the number against the original source documentation.
-
Consult Chemical Databases: Perform searches in comprehensive databases such as the CAS Registry, PubChem, and SciFinder.
-
Contact the Source: If the number originates from a supplier or collaborator, request further clarification and documentation.
This guide serves as a template for the in-depth technical information that should be compiled for a valid chemical compound. The structured presentation of data and visual representation of workflows and pathways are intended to facilitate understanding and application in a research and development context.
An In-depth Technical Guide to 1-Chloro-1,1-difluoro-2-iodoethane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloro-1,1-difluoro-2-iodoethane, a halogenated hydrocarbon of interest in synthetic chemistry. The document details its discovery and historical context, chemical and physical properties, and key synthetic methodologies. A particular focus is placed on the radical addition of iodine monochloride to vinylidene fluoride as a primary synthetic route. Experimental protocols, where available in the public domain, are outlined to facilitate replication and further investigation. Spectroscopic data, crucial for the characterization of this compound, are summarized and presented. This guide aims to be a valuable resource for researchers utilizing or investigating this compound in their work.
Introduction
This compound, with the chemical formula C₂H₂ClF₂I, is a synthetic halogenated alkane. Its structure, featuring a combination of chlorine, fluorine, and iodine atoms, imparts unique reactivity, making it a potentially valuable building block in organic synthesis. The presence of the reactive carbon-iodine bond, in particular, allows for a variety of subsequent chemical transformations. This guide will explore the known synthesis, properties, and history of this compound.
Discovery and History
The specific discovery of this compound is not well-documented in easily accessible historical records. However, its existence and synthesis are a logical extension of the broader history of halogenated hydrocarbons. The systematic synthesis of haloalkanes began in the 19th century, driven by the development of organic chemistry and a deeper understanding of alkane structures.[1] Key methods that were developed, and remain relevant, include the addition of halogens and hydrohalogens to alkenes, and the conversion of alcohols to alkyl halides.[1] These foundational methods paved the way for the creation of more complex and mixed halogenated compounds like this compound.
The synthesis of this particular compound is most prominently described in the context of the radical addition of interhalogen compounds to fluoroalkenes, a field that has been explored in journals such as the Journal of Fluorine Chemistry. This specific reaction showcases the ongoing development of synthetic methodologies to create highly functionalized and specific halogenated molecules for various applications.
Chemical and Physical Properties
This compound is a research compound with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₂H₂ClF₂I | [2] |
| Molecular Weight | 226.39 g/mol | [2] |
| CAS Number | 463-99-0 | |
| Boiling Point | 61-62 °C | |
| Density | 1.88 g/cm³ | |
| Purity (typical) | 95% | [2] |
Synthesis
The primary and most efficient method for the synthesis of this compound is the radical addition of iodine monochloride (ICl) to vinylidene fluoride (VDF, 1,1-difluoroethylene). This reaction is highly regioselective, yielding predominantly the desired isomer.
The reaction proceeds via a radical chain mechanism, which can be initiated through several methods, including thermal, photochemical, the use of radical initiators, or redox catalysts. The iodine radical (I•) is the initial species that adds to the less substituted carbon of the vinylidene fluoride double bond. This regioselectivity is governed by the formation of the more stable intermediate radical.
A competing isomer, 2-chloro-1,1-difluoro-1-iodoethane, is formed in significantly lower amounts (≤2%). The differentiation and quantification of these isomers are typically achieved using ¹⁹F NMR spectroscopy.
Experimental Protocol: Radical Addition of ICl to VDF
Materials:
-
Vinylidene fluoride (VDF)
-
Iodine monochloride (ICl)
-
A suitable radical initiator (e.g., AIBN - azobisisobutyronitrile)
-
An appropriate solvent (e.g., a non-reactive, dry solvent)
Procedure:
-
A reaction vessel equipped with a stirring mechanism, a gas inlet, and a condenser is charged with the solvent and the radical initiator.
-
The system is purged with an inert gas (e.g., nitrogen or argon).
-
Vinylidene fluoride gas is bubbled through the solution at a controlled rate, or a pre-determined amount is condensed into the reactor at low temperature.
-
A solution of iodine monochloride in the same solvent is added dropwise to the reaction mixture.
-
The reaction is initiated, for example, by heating to a temperature suitable for the decomposition of the radical initiator (typically 60-80 °C for AIBN) or by exposure to UV light.
-
The reaction progress is monitored by techniques such as GC-MS or NMR spectroscopy to determine the consumption of reactants and the formation of the product.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by fractional distillation, to isolate this compound from any remaining starting materials, the minor isomer, and byproducts.
Note: The handling of vinylidene fluoride (a flammable gas) and iodine monochloride (a corrosive and moisture-sensitive reagent) requires appropriate safety precautions and a well-ventilated fume hood.
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. Multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, are necessary for a complete characterization.
While a complete, publicly available dataset with specific chemical shifts and coupling constants for this exact molecule is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show a triplet for the -CH₂- protons due to coupling with the two adjacent fluorine atoms (³JHF).
-
¹³C NMR: Two distinct signals are expected. The carbon of the -CH₂I group will appear at a characteristic chemical shift for an iodinated carbon, while the -CF₂Cl carbon will be split into a triplet by the two fluorine atoms (¹JCF).
-
¹⁹F NMR: A single signal, a triplet, is anticipated due to coupling with the two adjacent protons (³JFH).
Reactivity and Applications
The chemical reactivity of this compound is dominated by the carbon-iodine bond, which is the weakest carbon-halogen bond in the molecule. This makes the iodine atom a good leaving group in nucleophilic substitution reactions.
This compound can serve as a precursor for introducing the 1-chloro-1,1-difluoroethyl group into other molecules, a moiety that can be of interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms. It can also be used in the synthesis of more complex fluorinated molecules through reactions such as palladium-catalyzed cross-coupling reactions, where it can be a source for the formation of iodonium salts.
Furthermore, elimination reactions can be induced to form fluorinated alkenes, which are themselves valuable synthetic intermediates.
Conclusion
This compound is a halogenated hydrocarbon with potential applications in organic synthesis. Its preparation is most effectively achieved through the regioselective radical addition of iodine monochloride to vinylidene fluoride. While its specific history is not extensively documented, its synthesis is a clear progression in the field of halogen chemistry. The detailed characterization of this compound, particularly through multinuclear NMR spectroscopy, is crucial for its application in research and development. This technical guide consolidates the available information on this compound, providing a foundation for scientists and researchers working in the field of fluorine chemistry and drug development.
References
An In-depth Technical Guide on the Thermochemical Properties of 1-chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
While specific thermochemical data remains elusive, some fundamental physicochemical properties have been reported by commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C2H2ClF2I | [1] |
| Molecular Weight | 226.39 g/mol | [1] |
| CAS Number | 463-99-0 | [1] |
| Purity | Typically ≥97% |
Synthesis of 1-chloro-1,1-difluoro-2-iodoethane
A prominent method for the synthesis of this compound involves the electrophilic substitution of a hydrogen atom in a difluoroethane precursor with iodine.[1]
Experimental Protocol: Iodination of 1,1-difluoroethane
A general procedure for the synthesis of this compound can be inferred from related halogenation reactions. The reaction between 1,1-difluoroethane and an iodinating agent such as iodine monochloride (ICl) proceeds via an electrophilic substitution mechanism.[1]
Materials:
-
1,1-difluoroethane
-
Iodine monochloride (ICl)
-
A suitable inert solvent (e.g., a halogenated hydrocarbon)
-
Reaction vessel equipped with stirring, temperature control, and a system for gas handling
Procedure:
-
The reaction vessel is charged with the inert solvent and cooled to a suitable temperature to control the exothermicity of the reaction.
-
1,1-difluoroethane is introduced into the solvent.
-
Iodine monochloride is added portion-wise to the reaction mixture with vigorous stirring.
-
The reaction temperature is maintained throughout the addition.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.
-
The reaction is quenched, for example, by the addition of a reducing agent to consume any unreacted ICl.
-
The product is isolated and purified using standard techniques such as distillation.
Note: The specific reaction conditions, including temperature, pressure, and the use of any catalysts, are crucial for optimizing the yield and selectivity of the desired product.[1]
Chemical Reactivity
The chemical reactivity of this compound is dominated by the nature of its carbon-halogen bonds. The carbon-iodine bond is the longest and weakest, making the iodine atom a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution
The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the iodide ion.[1] This makes it a valuable reagent for introducing the CH2-C(F)2-Cl group into other molecules.
For example, the reaction with a generic nucleophile (Nu⁻) proceeds as follows:
Caption: Nucleophilic substitution on this compound.
Potential Dehydrohalogenation
While not explicitly detailed for this molecule, dehydrohalogenation is a potential reaction pathway for halogenated alkanes. This would involve the elimination of hydrogen iodide (HI) or hydrogen chloride (HCl) to form a halogenated alkene. The selectivity of this reaction would be influenced by the choice of base and reaction conditions.
Conclusion
This compound is a halogenated hydrocarbon with potential applications in organic synthesis as a building block for more complex fluorinated molecules. While a comprehensive set of experimental thermochemical data is not currently available, its synthesis and reactivity patterns can be understood from the principles of physical organic chemistry. The presence of a labile carbon-iodine bond makes it a useful substrate for nucleophilic substitution reactions. Further computational and experimental studies are warranted to fully characterize its thermochemical properties and expand its synthetic utility.
References
An In-depth Technical Guide on the Solubility of 1-chloro-1,1-difluoro-2-iodoethane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1,1-difluoro-2-iodoethane. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.
Introduction to this compound
This compound (C₂H₂ClF₂I) is a halogenated hydrocarbon with a molecular weight of 226.39 g/mol .[1][2] Its structure, featuring a combination of chlorine, fluorine, and iodine atoms, imparts unique physicochemical properties that are of interest in various research and development applications, including as a potential intermediate in the synthesis of fluorinated molecules.[3] Understanding its solubility in common organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.
Theoretical Solubility Profile
The solubility of a compound is influenced by the principle of "like dissolves like." The polarity of this compound, arising from the electronegative halogen atoms, suggests it will be more soluble in polar organic solvents compared to nonpolar ones. Halogenated hydrocarbons, in general, tend to exhibit good solubility in a range of organic solvents.[4] The presence of polar C-Cl and C-F bonds would facilitate interactions with polar solvent molecules.[4] However, the overall molecular structure and the presence of the less polar C-I and C-H bonds will also influence its interaction with nonpolar solvents. It is expected to be more compatible with organic solvents than with water, where its solubility would be limited due to the non-polar hydrocarbon portion of the molecule.[4]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Acetone | C₃H₆O | 5.1 | |||
| Acetonitrile | C₂H₃N | 5.8 | |||
| Chloroform | CHCl₃ | 4.1 | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||
| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Hexane | C₆H₁₄ | 0.1 | |||
| Methanol | CH₃OH | 5.1 | |||
| Tetrahydrofuran | C₄H₈O | 4.0 | |||
| Toluene | C₇H₈ | 2.4 |
Caption: A template for recording the quantitative solubility of this compound in common organic solvents.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents. This method is based on the principles of static equilibrium and quantitative analysis by gas chromatography (GC), a technique well-suited for analyzing halogenated alkanes.[5][6]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)
-
Microsyringes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid/liquid solute ensures that saturation is achieved.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow any undissolved solute to settle.
-
For more effective separation, centrifuge the vial at a constant temperature.
-
-
Sample Extraction and Dilution:
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a microsyringe.
-
Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the GC detector.
-
-
Quantitative Analysis by Gas Chromatography (GC):
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Inject the standard solutions into the GC to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample of the saturated solution into the GC under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in common organic solvents is currently lacking, this guide provides the necessary theoretical background and a robust experimental framework for researchers to determine these values. The provided protocol and workflow diagram offer a clear and structured approach to obtaining reliable solubility data, which is essential for the effective application of this compound in scientific and industrial settings.
References
- 1. This compound | 463-99-0 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound-Fluorinated Intermediate-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Quantum chemical calculations on 1-chloro-1,1-difluoro-2-iodoethane
An In-depth Technical Guide to the Quantum Chemical Analysis of 1-chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CF₂ClCH₂I) is a halogenated hydrocarbon of interest in synthetic chemistry and materials science. A thorough understanding of its molecular structure, conformational preferences, and spectroscopic properties is essential for predicting its reactivity and interactions. This technical guide outlines the established quantum chemical methodologies for characterizing this molecule. While specific, peer-reviewed computational data for this compound is not abundant in public literature, this document details the theoretical framework, computational and experimental protocols, and expected results based on well-documented studies of analogous haloethanes.
Introduction to the Computational Study of this compound
Quantum chemical calculations serve as a powerful tool for elucidating molecular properties from first principles, providing insights that can be difficult to obtain through experimentation alone. For a molecule like this compound, with its complex interplay of steric and electrostatic effects, computational modeling can predict its most stable three-dimensional structures, vibrational modes, and electronic properties.
The key area of investigation for substituted ethanes is conformational analysis, which studies the different spatial arrangements of atoms arising from rotation around the carbon-carbon single bond.[1] These different arrangements, or conformers, have distinct energies, and identifying the lowest-energy conformers is crucial for understanding the molecule's behavior.
Theoretical Framework and Conformational Analysis
Rotation around the C-C bond in this compound gives rise to different conformers. The most stable forms are typically the "staggered" conformations, where the substituents on adjacent carbons are as far apart as possible to minimize steric hindrance and electrostatic repulsion.[1] These are contrasted with the higher-energy "eclipsed" conformations.
For this molecule, two primary staggered conformers are of interest:
-
Anti-conformer: The bulky chlorine and iodine atoms are positioned 180° apart with respect to the C-C bond axis.
-
Gauche-conformer: The chlorine and iodine atoms have a dihedral angle of approximately 60°.
The relative stability of these conformers is governed by a balance of factors, including the gauche effect observed in some fluoroalkanes and steric repulsion between the large halogen atoms.[2]
Computational Methodology Workflow
A robust computational investigation of this compound involves a multi-step process to ensure accuracy. The workflow begins with geometry optimization to find the lowest energy structures, followed by frequency calculations to confirm their stability and predict vibrational spectra.
Detailed Computational Protocol
A typical protocol would employ the Gaussian suite of programs.
-
Conformational Search: Initial structures for the anti and gauche conformers are built.
-
Geometry Optimization: The geometries are optimized using Density Functional Theory (DFT), with a functional such as B3LYP, which provides a good balance of accuracy and computational cost. A Pople-style basis set like 6-311++G(d,p) is suitable for the main atoms. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often used to account for relativistic effects. For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed.[3]
-
Vibrational Frequency Calculation: Following optimization, harmonic frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.
Predicted Molecular Properties
The following tables summarize the expected quantitative data for this compound based on established principles and data from analogous molecules. These values should be considered illustrative until confirmed by specific calculations.
Table 1: Predicted Relative Energies of Conformers
| Conformer | Dihedral Angle (Cl-C-C-I) | Expected Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 (Reference) |
| Gauche | ~60° | 0.2 - 1.5 |
Note: The relative energy can vary significantly based on the level of theory and solvent effects. In some haloethanes, the gauche conformer can be slightly more stable.[4]
Table 2: Representative Optimized Molecular Geometry (Anti-Conformer)
| Parameter | Atom Pair/Triplet/Quartet | Expected Value |
| Bond Lengths | C-C | ~1.52 Å |
| C-H | ~1.09 Å | |
| C-F | ~1.35 Å | |
| C-Cl | ~1.78 Å | |
| C-I | ~2.14 Å | |
| Bond Angles | H-C-H | ~109.5° |
| F-C-F | ~108.0° | |
| Cl-C-C | ~110.0° | |
| I-C-C | ~111.0° | |
| Dihedral Angle | Cl-C-C-I | 180° |
Table 3: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
| ν(C-H) | C-H symmetric/asymmetric stretch | 2950 - 3050 |
| δ(CH₂) | CH₂ scissoring/bending | 1400 - 1470 |
| ν(C-F) | C-F symmetric/asymmetric stretch | 1050 - 1150 |
| ν(C-C) | C-C stretch | 900 - 1000 |
| ν(C-Cl) | C-Cl stretch | 700 - 780 |
| ν(C-I) | C-I stretch | 500 - 600 |
| Torsion/Bends | Skeletal deformations | < 400 |
Note: These frequency ranges are based on characteristic values for haloalkanes. Specific values depend on vibrational coupling.[5]
Table 4: Predicted Rotational Constants
| Constant | Description | Expected Value (MHz) |
| A, B, C | Principal moments of inertia | 1000 - 5000 |
Note: These constants are highly sensitive to the molecular geometry and are key outputs for comparison with microwave spectroscopy data.[6]
Experimental Protocols for Validation
Computational results should be validated against experimental data. The following spectroscopic techniques are essential for characterizing this compound.
Microwave Spectroscopy
This technique provides highly accurate rotational constants, which can be used to determine a precise experimental molecular structure.
Methodology:
-
Sample Introduction: The sample is introduced into the gas phase at very low pressure (~1-10 mTorr) in a high-vacuum chamber.
-
Spectral Acquisition: The sample is subjected to microwave radiation, and the absorption spectrum is recorded using a chirped-pulse or cavity-based Fourier-transform microwave (FTMW) spectrometer.[3]
-
Spectral Analysis: The observed transition frequencies are fitted to a quantum mechanical Hamiltonian to extract the rotational constants (A, B, C), centrifugal distortion constants, and nuclear quadrupole coupling constants for both chlorine and iodine nuclei.[6]
-
Structure Determination: By measuring the spectra of different isotopologues (e.g., ¹³C), a complete and highly accurate molecular structure can be determined and compared directly with the computationally optimized geometry.[3]
Gas-Phase Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to measure the vibrational frequencies of the molecule, which correspond to the stretching and bending of chemical bonds.
Methodology:
-
Sample Preparation: A gas cell with a defined path length (e.g., 10-15 cm) is filled with the gaseous sample at a known pressure.
-
Data Collection: The infrared spectrum is recorded at room temperature over a range of approximately 400-4000 cm⁻¹ using an FTIR spectrometer (e.g., a Bruker Vertex 70) at a suitable resolution (e.g., 0.5 cm⁻¹).[5]
-
Spectral Assignment: The observed absorption bands are assigned to the fundamental vibrational modes predicted by the quantum chemical calculations. The experimental frequencies are then compared with the calculated harmonic (and often anharmonically corrected) frequencies.
Conclusion
The computational analysis of this compound, guided by established theoretical models and validated by experimental spectroscopy, provides a comprehensive understanding of its molecular properties. The methodologies outlined in this guide, including DFT and ab initio calculations for conformational analysis, geometry optimization, and frequency prediction, represent a robust framework for its characterization. While specific published data is limited, the expected results based on analogous systems suggest a molecule with distinct staggered conformers whose properties can be precisely determined. This foundational knowledge is critical for its application in further scientific and industrial research.
References
Methodological & Application
Application Notes and Protocols: 1-Chloro-1,1-difluoro-2-iodoethane as a Precursor for Fluoroalkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1,1-difluoro-2-iodoethane is a valuable and versatile precursor for the introduction of the medicinally relevant 2-chloro-2,2-difluoroethyl group into organic molecules. This document provides detailed application notes and experimental protocols for its use in fluoroalkylation reactions, targeting researchers in organic synthesis, medicinal chemistry, and drug development. Two primary applications are highlighted: the synthesis of a hypervalent iodine reagent for subsequent palladium-catalyzed C-H functionalization and direct nucleophilic substitution reactions.
Introduction
The incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2-chloro-2,2-difluoroethyl group, in particular, offers a unique combination of electronic and steric properties. This compound (C₂H₂ClF₂I) serves as a key building block for introducing this group, leveraging the reactivity of its carbon-iodine bond. This document outlines two effective methods for its application in fluoroalkylation.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂H₂ClF₂I |
| Molecular Weight | 226.39 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically >95% |
Application 1: Precursor to a Hypervalent Iodine Reagent for Palladium-Catalyzed C-H Chlorodifluoroethylation
A highly effective method for the fluoroalkylation of aromatic systems involves the conversion of this compound into a 2-chloro-2,2-difluoroethyl(mesityl)iodonium salt (CDFI). This hypervalent iodine reagent then acts as an electrophilic source of the "CF₂CH₂Cl" group in palladium-catalyzed C-H activation/functionalization of aromatic amides.[1][2]
Synthesis of 2-Chloro-2,2-difluoroethyl(mesityl)iodonium Salt (CDFI)
This protocol details the synthesis of the key iodonium salt intermediate.
Reaction Scheme:
References
Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) Reactions with 2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Addition (ATRA) is a powerful and atom-economical method for the formation of carbon-carbon and carbon-halogen bonds. This technique is of significant interest in medicinal chemistry and drug development due to its ability to introduce complex functional groups under mild conditions. The reagent 2-chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I) is a valuable building block for the synthesis of novel fluorinated molecules. The presence of both chloro and iodo substituents on the difluorinated ethyl scaffold offers multiple handles for subsequent chemical transformations.
Reaction Principle and Signaling Pathway
The ATRA reaction with CF2ClCH2I is predicated on the selective homolytic cleavage of the weaker carbon-iodine bond over the stronger carbon-chlorine and carbon-hydrogen bonds. This process generates the key 2-chloro-1,1-difluoroethyl radical (•CF2CH2Cl), which then adds to an unsaturated substrate, typically an alkene. The resulting radical intermediate is subsequently trapped by an atom transfer agent, regenerating the catalyst and forming the final product.
Photocatalysis is a common and effective method for initiating such radical additions under mild conditions. A photosensitizer, upon irradiation with visible light, can facilitate the single-electron transfer (SET) process required for the generation of the initial radical.
Caption: Proposed photocatalytic ATRA mechanism with CF2ClCH2I.
Quantitative Data Summary
The following table summarizes representative yields for the photocatalytic radical addition of a structurally similar reagent, 1,1,2,2-tetrafluoro-1-iodoethane (HCF2CF2I), to various alkenes. These values can serve as an initial benchmark for expected outcomes with CF2ClCH2I.
| Entry | Alkene Substrate | Product Structure | Yield (%) |
| 1 | 1-Octene | HCF₂CF₂CH₂CH(I)C₆H₁₃ | 85 |
| 2 | Styrene | HCF₂CF₂CH₂CH(I)Ph | 78 |
| 3 | N-Vinylpyrrolidinone | HCF₂CF₂CH₂CH(I)-N-pyrrolidinone | 92 |
| 4 | Allyl Acetate | HCF₂CF₂CH₂CH(I)CH₂OAc | 75 |
| 5 | Methyl Acrylate | HCF₂CF₂CH₂CH(I)CO₂Me | 68 |
Experimental Protocols
General Protocol for Photocatalytic ATRA of CF2ClCH2I with Alkenes
This protocol is adapted from established procedures for the photocatalytic radical addition of fluoroalkyl iodides.
Materials:
-
Alkene (1.0 equiv)
-
2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I) (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, or an organic dye like Eosin Y) (1-2 mol%)
-
Solvent (e.g., CH₃CN, DMF, or CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk flask, add the alkene (e.g., 0.5 mmol, 1.0 equiv), the photocatalyst (e.g., 0.005 mmol, 1 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., 2.5 mL) via syringe.
-
Add 2-chloro-1,1-difluoro-1-iodoethane (0.75 mmol, 1.5 equiv) via syringe.
-
Place the reaction vessel in front of a visible light source (e.g., a 24W blue LED lamp) at a distance of approximately 5-10 cm.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.
Caption: General experimental workflow for the ATRA reaction.
Applications in Drug Development
The introduction of the -CF₂CH₂Cl moiety into organic molecules can significantly impact their physicochemical properties, including:
-
Lipophilicity: The fluorine atoms can increase lipophilicity, potentially improving membrane permeability.
-
Metabolic Stability: The C-F bonds are highly stable, which can block metabolic pathways at that position, increasing the half-life of a drug candidate.
-
Binding Affinity: The unique electronic properties of the fluoroalkyl group can lead to enhanced binding interactions with biological targets.
-
Conformational Control: The bulky and electronegative nature of the substituent can influence the preferred conformation of a molecule.
The resulting products from the ATRA reaction of CF2ClCH2I contain both a chlorine and an iodine atom, which can be further functionalized. The iodine can be displaced via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce additional complexity, while the chlorine atom can participate in nucleophilic substitution reactions. This dual functionality makes the products versatile intermediates for the synthesis of complex drug candidates.
Safety Precautions
-
Fluoroalkyl iodides should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Photochemical reactions should be shielded to avoid exposure to high-intensity light.
By leveraging the principles outlined in these application notes, researchers can begin to explore the utility of 2-chloro-1,1-difluoro-1-iodoethane in ATRA reactions, paving the way for the discovery of novel and potent therapeutic agents.
Application Notes and Protocols: 1-Chloro-1,1-difluoro-2-iodoethane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1,1-difluoro-2-iodoethane is a halogenated hydrocarbon that serves as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The presence of three different halogens (chlorine, fluorine, and iodine) on a two-carbon scaffold provides multiple reaction sites, allowing for the introduction of the 2-chloro-1,1-difluoroethyl moiety into a variety of molecular scaffolds. This moiety can serve as a bioisosteric replacement for other groups, influencing the biological activity of the parent molecule.
The reactivity of the carbon-iodine bond is the highest among the carbon-halogen bonds in this molecule, making it the primary site for nucleophilic substitution and cross-coupling reactions. This allows for the selective introduction of the 2-chloro-1,1-difluoroethyl group onto various nucleophiles, such as phenols, thiols, and amines, which are common functionalities in bioactive molecules.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry revolves around its use as an alkylating agent to introduce the 2-chloro-1,1-difluoroethyl group. While direct experimental data for this specific reagent is limited in the public domain, analogous reactions with structurally similar compounds, such as halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), provide a strong basis for its potential applications. The following sections detail a representative protocol for the synthesis of aryl 2-chloro-1,1-difluoroethyl ethers, a class of compounds with potential applications in drug discovery.
Experimental Protocols
Synthesis of Aryl 2-Chloro-1,1-difluoroethyl Ethers via Nucleophilic Substitution
This protocol is adapted from the synthesis of analogous aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers and is expected to be applicable for this compound due to the higher reactivity of the C-I bond compared to the C-Br bond.
General Procedure:
To a solution of the corresponding phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide. Subsequently, this compound (1.2 mmol) is added dropwise, and the reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl 2-chloro-1,1-difluoroethyl ether.[1][2]
Table 1: Representative Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers from Phenols and Halothane (Analogous Reaction) [1]
| Entry | Phenol Derivative | Product | Yield (%) |
| 1 | Phenol | 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether | 74 |
| 2 | 4-Methoxyphenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-methoxybenzene | 85 |
| 3 | 4-Chlorophenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-chlorobenzene | 68 |
| 4 | 4-Nitrophenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-nitrobenzene | 55 |
| 5 | 2-Naphthol | 2-(2-Bromo-2-chloro-1,1-difluoroethoxy)naphthalene | 78 |
Note: The yields presented are for the analogous reaction with halothane and are intended to be representative of the potential efficiency of the reaction with this compound.
Diagrams
Caption: Experimental workflow for the synthesis of aryl 2-chloro-1,1-difluoroethyl ethers.
Caption: Potential synthetic pathways for drug discovery using this compound.
Signaling Pathways
Currently, there is no publicly available information directly linking compounds synthesized from this compound to specific signaling pathways. The biological effects of molecules containing the 2-chloro-1,1-difluoroethyl moiety would be highly dependent on the overall structure of the final drug candidate and its specific protein target.
For instance, if this moiety were incorporated into a kinase inhibitor, the resulting compound would modulate phosphorylation cascades. If integrated into a GPCR ligand, it would affect downstream second messenger signaling. The primary role of the 2-chloro-1,1-difluoroethyl group would be to modulate the physicochemical properties of the molecule to enhance its interaction with the biological target and improve its drug-like properties. Further biological evaluation of compounds synthesized using this building block is required to elucidate their effects on specific signaling pathways.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its utility lies in the ability to introduce the 2-chloro-1,1-difluoroethyl group into various molecular architectures. The provided protocol, based on analogous reactions, offers a starting point for researchers to explore the synthesis of novel fluorinated compounds. Future work should focus on the direct application of this reagent in the synthesis of diverse compound libraries and their subsequent biological evaluation to identify new drug candidates and elucidate their mechanisms of action.
References
- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 2. synthesis-of-aryl-2-bromo-2-chloro-1-1-difluoroethyl-ethers-through-the-base-mediated-reaction-between-phenols-and-halothane - Ask this paper | Bohrium [bohrium.com]
Synthesis of CF2Cl-Containing Compounds Using 2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various chlorodifluoromethyl (CF2Cl)-containing compounds utilizing 2-chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I) as a key building block. The introduction of the CF2Cl moiety is of significant interest in medicinal chemistry and drug development as it can modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding affinity.
The protocols outlined below focus on two primary reactive pathways of CF2ClCH2I: nucleophilic substitution and radical addition. These methods offer versatile strategies for incorporating the CF2ClCH2- group into a wide range of organic scaffolds.
Nucleophilic Substitution Reactions
The carbon-iodine bond in CF2ClCH2I is the most labile, making the methylene (-CH2-) carbon susceptible to nucleophilic attack. This allows for the displacement of the iodide leaving group by a variety of nucleophiles. The electron-withdrawing nature of the adjacent CF2Cl group can influence the reactivity of the substrate.
Reaction with Phenols (O-Alkylation)
The reaction of phenols with CF2ClCH2I in the presence of a base provides a straightforward method for the synthesis of aryl-(2-chloro-1,1-difluoroethyl) ethers. These compounds are of interest as potential scaffolds in medicinal chemistry. A general protocol is provided based on analogous reactions with similar polyhalogenated ethanes.[1][2]
Experimental Protocol: Synthesis of Aryl-(2-chloro-1,1-difluoroethyl) Ethers
-
Materials:
-
Substituted phenol
-
2-Chloro-1,1-difluoro-1-iodoethane (CF2ClCH2I)
-
Potassium hydroxide (KOH), finely ground
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in anhydrous THF (5.0 mL) in a round-bottom flask, add finely ground potassium hydroxide (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chloro-1,1-difluoro-1-iodoethane (2.0 mmol) to the reaction mixture.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl-(2-chloro-1,1-difluoroethyl) ether.
-
Quantitative Data for Analagous Reactions with 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane)
| Phenol Derivative | Product | Yield (%) |
| 1-Naphthol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)naphthalene | 70 |
| 4-Phenylphenol | 4-(2-Bromo-2-chloro-1,1-difluoroethoxy)-1,1'-biphenyl | 65 |
| 4-Methoxyphenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-methoxybenzene | 75 |
| 2-tert-Butylphenol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-2-tert-butylbenzene | 80 |
Data adapted from analogous reactions with halothane and various phenols.[1][3]
Caption: Workflow for the synthesis of aryl-(2-chloro-1,1-difluoroethyl) ethers.
Reaction with Amines, Thiols, and Enolates (N-, S-, and C-Alkylation)
Primary and secondary amines, thiols, and enolates can also serve as effective nucleophiles for the displacement of the iodide in CF2ClCH2I. These reactions provide access to CF2Cl-containing amines, thioethers, and α-alkylated carbonyl compounds, respectively. The general protocols are based on standard alkylation procedures for these nucleophile classes.
General Protocol for N-Alkylation with Amines
-
Materials:
-
Primary or secondary amine
-
CF2ClCH2I
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
Dissolve the amine (1.0 mmol) and DIPEA (1.2 mmol) in the chosen solvent (5 mL).
-
Add CF2ClCH2I (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
-
Upon completion, dilute with water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
-
General Protocol for S-Alkylation with Thiols
-
Materials:
-
Thiol
-
CF2ClCH2I
-
A base (e.g., sodium hydride, NaH, or potassium carbonate, K2CO3)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of the thiol (1.0 mmol) in the chosen solvent (5 mL), add the base (1.1 mmol) at 0 °C.
-
Stir for 15-30 minutes to form the thiolate.
-
Add CF2ClCH2I (1.1 mmol) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Quench with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
-
General Protocol for C-Alkylation with Enolates
-
Materials:
-
Carbonyl compound (ketone, ester, etc.)
-
A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)
-
CF2ClCH2I
-
Anhydrous THF
-
-
Procedure:
-
Prepare a solution of LDA (1.1 mmol) in anhydrous THF at -78 °C.
-
Slowly add the carbonyl compound (1.0 mmol) to the LDA solution and stir for 30-60 minutes to form the enolate.
-
Add CF2ClCH2I (1.2 mmol) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until complete.
-
Quench with saturated aqueous NH4Cl and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
-
Radical Addition to Alkenes
The relatively weak carbon-iodine bond in CF2ClCH2I can be homolytically cleaved using radical initiators or photoredox catalysis to generate the CF2ClCH2• radical. This radical can then add to the double bond of alkenes, providing a pathway to more complex CF2Cl-containing molecules. This atom transfer radical addition (ATRA) is a powerful tool for C-C bond formation.
Experimental Protocol: Photoredox-Catalyzed Radical Addition to Alkenes
-
Materials:
-
Alkene
-
CF2ClCH2I
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye like 4CzIPN)
-
A sacrificial electron donor (e.g., triethylamine, Hantzsch ester)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMSO)
-
-
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the alkene (1.0 mmol), CF2ClCH2I (1.5 mmol), photocatalyst (1-5 mol%), and the sacrificial electron donor (2.0 mmol).
-
Add the anhydrous, degassed solvent (5-10 mL).
-
Seal the vessel and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the addition product.
-
Quantitative Data for Analogous Radical Additions
| Alkyl Halide | Alkene | Product | Yield (%) |
| CBrCl3 | Styrene | 1,1,1,3-Tetrachloro-3-phenylpropane | 85 |
| CCl4 | 1-Octene | 1,1,1,3-Tetrachlorononane | 78 |
| CF3I | Methyl acrylate | Methyl 2-iodo-4,4,4-trifluorobutanoate | 90 |
Data is illustrative of typical yields for ATRA reactions with similar polyhalogenated alkanes.
Caption: General mechanistic pathway for photoredox-catalyzed radical addition.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
CF2ClCH2I is a halogenated compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Reactions involving strong bases like NaH and LDA should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate quenching procedures.
-
Photoredox reactions should be shielded from ambient light until the intended irradiation period.
These protocols provide a foundation for the synthesis of novel CF2Cl-containing compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The versatility of CF2ClCH2I as a building block opens up numerous possibilities for the design and synthesis of new chemical entities with potential applications in drug discovery and materials science.
References
- 1. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 2. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
Catalytic Systems for Reactions Involving 1-Chloro-1,1-difluoro-2-iodoethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic systems involving 1-chloro-1,1-difluoro-2-iodoethane (CF₂ClCH₂I). This versatile building block serves as a valuable precursor for the introduction of the 2-chloro-2,2-difluoroethyl group (-CH₂CF₂Cl) in various organic molecules, a motif of growing interest in pharmaceutical and agrochemical research. The primary catalytic application highlighted is its use in palladium-catalyzed cross-coupling reactions.
Application Notes
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of a carbon-iodine bond makes it a suitable substrate for such transformations.[1] These reactions are powerful tools for creating complex molecules from simpler precursors.
The main catalytic route involves the reaction of this compound with various organometallic reagents in the presence of a palladium catalyst. This process, often a Negishi or Suzuki-type coupling, allows for the efficient introduction of the 2-chloro-2,2-difluoroethyl moiety onto aromatic, heteroaromatic, or vinyl substrates.
The general scheme for such a cross-coupling reaction can be depicted as follows:
References
Application Notes and Protocols: Photoredox Catalysis with 1-Chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-1,1-difluoro-2-iodoethane in visible-light photoredox catalysis for the formation of C-C bonds. This methodology is particularly relevant for the introduction of the synthetically valuable 1-chloro-1,1-difluoroethyl moiety into organic molecules, a structural motif of increasing interest in medicinal chemistry and drug development.
Introduction
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the generation of reactive radical intermediates under mild conditions.[1] this compound is a versatile reagent in this context, serving as a precursor to the 1-chloro-1,1-difluoroethyl radical upon single-electron reduction by an excited photocatalyst. This radical can then engage in a variety of transformations, most notably the Atom Transfer Radical Addition (ATRA) to alkenes and alkynes. The resulting products are valuable building blocks for the synthesis of complex fluorinated molecules. The incorporation of the 1-chloro-1,1-difluoroethyl group can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity.
Reaction Principle: Atom Transfer Radical Addition (ATRA)
The photoredox-catalyzed ATRA reaction of this compound with an alkene is initiated by the absorption of visible light by a photocatalyst (PC), typically an iridium or ruthenium complex. The excited photocatalyst (*PC) then reduces the this compound, leading to the homolytic cleavage of the carbon-iodine bond and the formation of the 1-chloro-1,1-difluoroethyl radical. This radical subsequently adds to the alkene to form a new carbon-centered radical intermediate. This intermediate then abstracts an iodine atom from another molecule of this compound to furnish the final product and regenerate the 1-chloro-1,1-difluoroethyl radical, thus propagating a chain reaction.
Signaling Pathway Diagram
Caption: Proposed mechanism for the photoredox-catalyzed ATRA of this compound to an alkene.
Experimental Protocols
The following protocols are representative examples for the photoredox-catalyzed addition of this compound to alkenes. While specific data for this compound is limited in the literature, these protocols are adapted from established procedures for structurally similar 1,1-difluoroalkyl iodides.[2][3] Researchers should optimize these conditions for their specific substrates.
General Procedure for the Photoredox-Catalyzed Addition to Electron-Deficient Alkenes
Materials:
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂)
-
This compound
-
Alkene
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Stirring plate
Protocol:
-
To a Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%).
-
Add the alkene (1.0 equiv).
-
Seal the tube with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add this compound (1.5-2.0 equiv) via syringe.
-
Add the anhydrous solvent (to achieve a concentration of 0.1 M with respect to the alkene).
-
Place the reaction vessel approximately 5-10 cm from the visible light source.
-
Irradiate the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Experimental Workflow Diagram
Caption: General experimental workflow for the photoredox-catalyzed reaction.
Quantitative Data
The following table summarizes representative yields for the visible light-mediated addition of 1,1-difluorinated iodides to various electron-deficient alkenes.[2][3] These results, obtained with structurally similar reagents, provide a strong indication of the expected reactivity and functional group tolerance for reactions with this compound.
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl 4-chloro-4,4-difluoro-2-iodobutanoate | 85 |
| 2 | Acrylonitrile | 4-chloro-4,4-difluoro-2-iodobutanenitrile | 82 |
| 3 | N,N-Dimethylacrylamide | 4-chloro-4,4-difluoro-2-iodo-N,N-dimethylbutanamide | 78 |
| 4 | Vinyl methyl ketone | 5-chloro-5,5-difluoro-3-iodopentan-2-one | 75 |
| 5 | Styrene | (4-chloro-4,4-difluoro-2-iodobutyl)benzene | 70 |
| 6 | 4-Chlorostyrene | 1-chloro-4-(4-chloro-4,4-difluoro-2-iodobutyl)benzene | 68 |
| 7 | 4-Methylstyrene | 1-(4-chloro-4,4-difluoro-2-iodobutyl)-4-methylbenzene | 72 |
| 8 | 1-Octene | 1-chloro-1,1-difluoro-3-iododecane | 65 |
Note: The yields presented are based on reactions with analogous 1,1-difluoroalkyl iodides and serve as an estimation for the reactivity of this compound.
Applications in Drug Development
The introduction of fluorine-containing motifs is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The 1-chloro-1,1-difluoroethyl group can serve as a bioisostere for other functional groups and can improve a molecule's metabolic stability by blocking sites of oxidation. Furthermore, the increased lipophilicity can enhance membrane permeability and oral bioavailability. The methodology described herein provides a direct and efficient route to access novel, fluorinated building blocks that can be further elaborated into complex drug-like molecules.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a volatile and light-sensitive compound and should be stored in a cool, dark place. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
Photoredox catalysis with this compound offers a mild and efficient method for the introduction of the 1-chloro-1,1-difluoroethyl group into organic molecules. The described ATRA reaction with alkenes provides a powerful tool for the synthesis of valuable fluorinated building blocks for applications in drug discovery and materials science. The provided protocols and data serve as a starting point for researchers to explore the utility of this versatile reagent in their own synthetic endeavors.
References
Application Notes and Protocols for the Scale-up Synthesis of Derivatives from 1-Chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-scale and scale-up synthesis of various chemical derivatives starting from 1-chloro-1,1-difluoro-2-iodoethane. This versatile fluorinated building block is particularly useful for introducing the -CH2CF2Cl moiety into target molecules, a group of increasing interest in medicinal and materials chemistry. The protocols outlined below cover the synthesis of the starting material and its subsequent derivatization through nucleophilic substitution reactions.
Introduction
This compound is a valuable reagent in organic synthesis due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more labile than the carbon-chlorine and carbon-fluorine bonds, allowing for selective nucleophilic displacement of the iodide. This chemoselectivity enables the synthesis of a wide range of derivatives, including alcohols, ethers, amines, and thioethers, while retaining the chlorodifluoromethyl group. These application notes provide detailed protocols for key transformations and summarize the expected outcomes in a tabular format for ease of reference.
Data Presentation: Synthesis of Derivatives
The following tables summarize the reaction conditions and yields for the synthesis of this compound and its subsequent derivatization with various nucleophiles.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Dichloro-1,1-difluoroethane | Potassium Iodide (KI) | N,N-Dimethylformamide (DMF) | 100-120 | 12-18 | 75-85 |
Table 2: Nucleophilic Substitution Reactions of this compound
| Derivative Class | Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alcohol | Hydroxide | Sodium Hydroxide (aq) | Dioxane/Water | 80-90 | 4-6 | 80-90 |
| Ether | Alkoxide | Sodium Phenoxide | N,N-Dimethylformamide (DMF) | 60-70 | 8-12 | 70-80 |
| Amine | Phthalimide | Potassium Phthalimide | N,N-Dimethylformamide (DMF) | 90-100 | 10-14 | 65-75 |
| Thioether | Thiolate | Sodium Thiophenoxide | Ethanol | 50-60 | 6-8 | 85-95 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is adapted from established halogen exchange methodologies.
Materials:
-
1,2-Dichloro-1,1-difluoroethane
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
5% Sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a clean, dry round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5 volumes relative to the dichloro-difluoroethane).
-
Add potassium iodide (1.5 equivalents) to the flask and stir the suspension.
-
Add 1,2-dichloro-1,1-difluoroethane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 110°C and maintain this temperature for 16 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (10 volumes) and extract with diethyl ether (3 x 5 volumes).
-
Combine the organic layers and wash with 5% sodium thiosulfate solution (2 x 3 volumes) to remove any residual iodine, followed by a wash with brine (2 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol 2: Synthesis of 1-Chloro-1,1-difluoro-2-ethanol
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of 1,4-dioxane and water (3:1 v/v).
-
Add sodium hydroxide (1.2 equivalents) to the solution.
-
Heat the mixture to 85°C and stir for 5 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the mixture and transfer to a separatory funnel.
-
Separate the organic layer and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of N-(2-Chloro-2,2-difluoroethyl)phthalimide
Materials:
-
This compound
-
Potassium Phthalimide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), potassium phthalimide (1.1 equivalents), and DMF.
-
Heat the mixture to 95°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-chloro-2,2-difluoroethyl)phthalimide.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Purification of 1-chloro-1,1-difluoro-2-iodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-chloro-1,1-difluoro-2-iodoethane. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product decomposition during distillation.
-
Question: I am observing significant decomposition of my this compound during fractional distillation, characterized by discoloration (a purplish or brownish tint) and the presence of new peaks in the GC-MS analysis of the distillate. What could be the cause and how can I prevent it?
-
Answer: Decomposition during distillation is likely due to the thermal instability of the compound, especially in the presence of impurities. The carbon-iodine bond is the weakest bond in the molecule and can break at elevated temperatures, leading to the formation of iodine (I2), which imparts a purplish or brownish color, and other degradation byproducts.[1] Acidic or basic impurities can also catalyze decomposition.
Troubleshooting Steps:
-
Reduce Distillation Temperature: Employ fractional distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize thermal stress.
-
Neutralize Crude Product: Before distillation, wash the crude product to remove any acidic impurities. A wash with a dilute solution of sodium bicarbonate or sodium bisulfite can be effective.
-
Use a Stabilizer: For organoiodine compounds, adding a small amount of copper powder or copper wire to the distillation flask can help to scavenge any iodine that is formed, preventing further radical reactions.
-
Degas the System: Ensure the distillation apparatus is free of oxygen by purging with an inert gas (e.g., nitrogen or argon) before heating.
-
Issue 2: Incomplete separation of closely boiling impurities by distillation.
-
Question: My fractional distillation is not effectively separating an impurity with a very similar boiling point to this compound. How can I improve the separation?
-
Answer: The presence of isomers or other halogenated ethanes formed during synthesis can lead to co-distillation. Improving the efficiency of the fractional distillation column is key to separating components with close boiling points.[2]
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band column).
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. This means collecting the distillate at a slower rate.
-
Consider Preparative Gas Chromatography (GC): For high-purity requirements and small-scale preparations, preparative GC is an excellent technique for separating compounds with very close boiling points, such as isomers.[3][4][5]
-
Issue 3: Product streaking or poor separation during flash column chromatography.
-
Question: I am attempting to purify this compound using flash column chromatography, but the product is streaking on the column and I am getting poor separation from impurities. What are the likely causes and solutions?
-
Answer: Streaking and poor separation in flash chromatography can be caused by several factors, including improper solvent system selection, column overloading, or the presence of acidic impurities interacting with the silica gel.
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value between 0.2 and 0.4.[6][7][8][9] A good starting point for halogenated alkanes is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Deactivate the Silica Gel: If acidic impurities are suspected, or if the compound itself is acid-sensitive, the silica gel can be deactivated. This can be achieved by pre-eluting the column with a solvent mixture containing a small amount of a volatile base, such as 1% triethylamine, before loading the sample.[7]
-
Proper Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column with too much sample will lead to poor separation.
-
Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but can include:
-
Starting materials and reagents: Unreacted starting materials or excess iodinating agents.
-
Isomers: Positional isomers such as 1-chloro-2,2-difluoro-1-iodoethane.
-
Dehydrohalogenation products: Elimination of HI can form 1-chloro-1,1-difluoroethene.
-
Other halogenated byproducts: Products from over- or under-halogenation.
Q2: How can I remove acidic impurities from my crude product?
A2: Acidic impurities, such as residual acids from the synthesis, can be removed by washing the crude product with a mild aqueous base. A typical procedure involves dissolving the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) and washing it in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium bisulfite (NaHSO₃) solution. The aqueous layer is then removed, and the organic layer is washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.
Q3: What is a suitable TLC stain for visualizing this compound?
A3: Since this compound does not contain a UV-active chromophore, it will not be visible under a standard UV lamp. A general-purpose stain such as potassium permanganate (KMnO₄) can be used. The compound will appear as a yellowish spot on a purple background. Alternatively, an iodine chamber can be used, where the compound will appear as a brown spot.
Q4: Is this compound stable to storage?
A4: Organoiodine compounds can be sensitive to light and heat, which can cause the cleavage of the C-I bond and the formation of iodine, leading to discoloration.[1] It is recommended to store the purified product at a low temperature (2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[10]
Data Presentation
Table 1: Physical Properties and Purity of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Purity (%) | Reference |
| This compound | C₂H₂ClF₂I | 226.39 | Not available | Typically >97% | [10][11] |
| 1,1,1-trifluoro-2-iodoethane | C₂H₂F₃I | 209.94 | 54.8 | 99% | [12] |
| 1-chloro-1,1-difluoroethane | C₂H₃ClF₂ | 100.49 | -9.4 | >95% | [3] |
| 1,1-difluoro-1,2-dichloroethane | C₂H₂Cl₂F₂ | 134.94 | 36-37 | Not available |
Table 2: Recommended Purification Parameters (Analogous Compounds)
| Purification Method | Compound | Parameters | Expected Purity | Reference |
| Fractional Distillation | 1,1-dichloro-2,2-difluoroethylene | 18-22 °C at atmospheric pressure | 95% | [2] |
| Flash Chromatography | Derivative of 1,1,1-trifluoro-2-iodoethane | Stationary Phase: Silica gel; Mobile Phase: Hexane:Ethyl Acetate (20:1) | High | [13] |
| Preparative GC | Isomers of halogenated hydrocarbons | Column: Varies (e.g., packed columns with various stationary phases); Temperature Program: Optimized for separation | >99% | [4][5] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Use a heating mantle with a stirrer for the distillation flask.
-
Pre-treatment: If the crude product is suspected to contain acidic impurities, first wash it with a saturated solution of sodium bicarbonate, followed by water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Distillation:
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Evacuate the system slowly to the desired pressure.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun.
-
Monitor the purity of the collected fractions by GC-MS.
-
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the target compound an Rf of approximately 0.3.
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during distillation.
References
- 1. This compound-Fluorinated Intermediate-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Chloro-1,1-difluoroethane | C2H3ClF2 | CID 6388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound | 463-99-0 | Benchchem [benchchem.com]
- 12. 1,1,1-Trifluoro-2-iodoethane 99 353-83-3 [sigmaaldrich.com]
- 13. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Side reactions and byproducts in CF2ClCH2I chemistry
Welcome to the Technical Support Center for 1-chloro-2,2-difluoro-1-iodoethane (CF2ClCH2I) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using CF2ClCH2I in radical addition reactions?
A1: The most prevalent side reaction in radical additions involving CF2ClCH2I is polymerization of the alkene substrate.[1][2] This occurs when the radical intermediate, formed after the initial addition of the CF2ClCH2• radical to the alkene, preferentially attacks another alkene molecule instead of abstracting an iodine atom from CF2ClCH2I to propagate the desired chain reaction. This can lead to the formation of low molecular weight oligomers or high molecular weight polymers, reducing the yield of the desired 1:1 adduct.
Another potential side reaction is cyclization of the initial radical adduct, particularly if the alkene substrate contains other unsaturated functionalities.
Q2: My radical addition reaction with CF2ClCH2I is resulting in significant amounts of polymer. How can I minimize this?
A2: To minimize polymerization, consider the following strategies:
-
Control the concentration of the alkene: Use a higher molar ratio of CF2ClCH2I to the alkene. This increases the probability of the radical intermediate reacting with the iodine source to complete the desired addition reaction rather than with another alkene molecule.
-
Slow addition of the alkene: Adding the alkene slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring polymerization.
-
Choose an appropriate initiator and temperature: The choice of radical initiator (e.g., AIBN, dibenzoyl peroxide) and reaction temperature can influence the rate of initiation and propagation. Lowering the temperature may help to control the rate of polymerization.
-
Use a solvent that does not promote polymerization: The choice of solvent can influence reaction rates. Solvents that are poor at solvating the growing polymer chain may cause it to precipitate, preventing further polymerization.
Q3: I am trying to perform a nucleophilic substitution on CF2ClCH2I, but I am observing significant amounts of elimination byproducts. What is causing this?
A3: Elimination reactions, specifically dehydrohalogenation (loss of HI or HCl), are common competing pathways in nucleophilic substitution reactions of alkyl halides, especially when using basic nucleophiles.[3][4][5] The hydrogen atoms on the carbon adjacent to the carbon-iodine bond (the β-hydrogens) are susceptible to abstraction by a base, leading to the formation of a double bond and the elimination of HI. The use of strong, sterically hindered bases can favor elimination over substitution.
Q4: How can I favor nucleophilic substitution over elimination when reacting CF2ClCH2I?
A4: To favor substitution over elimination, consider these approaches:
-
Choice of Nucleophile: Use a less basic and more nucleophilic reagent. For example, azide (N3-) is a good nucleophile but a relatively weak base.
-
Reaction Conditions: Lowering the reaction temperature generally favors substitution over elimination.[6]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) can enhance the nucleophilicity of anionic nucleophiles and are often good choices for SN2 reactions.
Q5: What are the potential impurities in commercially available CF2ClCH2I?
A5: The synthesis of CF2ClCH2I can potentially lead to several impurities. Depending on the synthetic route, these may include:
-
Isomers: Positional isomers such as 1-chloro-1,1-difluoro-2-iodoethane.
-
Over- or under-halogenated species: Compounds with a different number of halogen atoms, such as CF3CH2I or CCl2FCH2I.
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis and purification process.
It is recommended to verify the purity of the reagent by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) before use.
Troubleshooting Guides
Problem 1: Low Yield in Radical Addition Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials. | Inefficient radical initiation. | - Increase the concentration of the radical initiator. - Ensure the reaction temperature is appropriate for the chosen initiator's half-life. - Use a photochemical initiation method if thermal initiation is ineffective. |
| Formation of significant byproducts. | Competing side reactions (e.g., polymerization, solvent participation). | - See FAQ Q2 for minimizing polymerization. - Choose a solvent that is inert under radical conditions. |
| Desired product is unstable under reaction conditions. | Thermal decomposition of the product. | - Attempt the reaction at a lower temperature with a suitable low-temperature initiator. |
Problem 2: Unexpected Byproducts in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of an alkene. | Elimination reaction is competing with substitution. | - See FAQ Q4 for strategies to favor substitution. - Use a less sterically hindered and less basic nucleophile. |
| Formation of multiple substitution products. | Reaction with both C-I and C-Cl bonds. | - The C-I bond is significantly more reactive than the C-Cl bond. Substitution should selectively occur at the C-I bond. If reaction at the C-Cl bond is observed, consider lowering the reaction temperature and using a milder nucleophile. |
| Product mixture contains rearranged products. | SN1-type mechanism with carbocation rearrangement. | - This is less likely for primary alkyl halides like CF2ClCH2I. However, if observed, try to force an SN2 mechanism by using a higher concentration of a strong nucleophile in a polar aprotic solvent. |
Experimental Protocols
General Protocol for Radical Addition of CF2ClCH2I to an Alkene
This is a general guideline and may need to be optimized for specific substrates.
-
Materials:
-
1-chloro-2,2-difluoro-1-iodoethane (CF2ClCH2I)
-
Alkene
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or a fluorinated solvent)
-
-
Procedure: a. To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add CF2ClCH2I and the solvent. b. Add the radical initiator to the solution. c. Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 80-100 °C for AIBN). d. Slowly add the alkene to the reaction mixture over a period of several hours using a syringe pump. e. Monitor the reaction progress by GC-MS or TLC. f. Upon completion, cool the reaction to room temperature. g. Remove the solvent under reduced pressure. h. Purify the crude product by column chromatography or distillation.
-
Analysis:
-
Characterize the product by NMR (¹H, ¹⁹F, ¹³C) and Mass Spectrometry.
-
Analyze the crude reaction mixture by GC-MS to identify and quantify any byproducts.
-
Data Presentation
Visualizations
Diagram 1: Competing Pathways in CF2ClCH2I Reactions
References
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
Stability and storage conditions for 1-chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability, storage, and handling of 1-chloro-1,1-difluoro-2-iodoethane, along with troubleshooting advice for common experimental issues.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success. The compound is a colorless to light yellow or pink liquid and should be handled with care.[1]
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [2][3] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |
| Incompatible Materials | Avoid strong oxidizing agents, strong reducing agents, and active metals. | [5] |
| Light Sensitivity | Store in a light-resistant container, as halogenated hydrocarbons can be light-sensitive. | [3] |
| Air and Moisture | While specific data is limited, it is good practice to handle under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. The related compound 1-chloro-1,1-difluoroethane is known to be stable under normal conditions.[5] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of this compound in experimental settings.
Q1: My reaction with this compound is not proceeding as expected. What are the common causes?
A1: Several factors could contribute to reaction failure or low yield:
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Reagent Purity: The purity of this compound is typically around 95-97%.[2][6] Impurities from the synthesis process, such as unreacted starting materials or byproducts of dehydrohalogenation, could interfere with your reaction. Consider verifying the purity of your reagent using techniques like NMR spectroscopy.[6]
-
Improper Storage: Exposure to elevated temperatures, light, or air could lead to degradation of the compound. Ensure it has been stored according to the recommended conditions (2-8°C, protected from light).
-
Reaction Conditions: The carbon-iodine bond is the most reactive site and can be selectively reduced.[6] Ensure your reaction conditions are suitable for the desired transformation and that incompatible reagents are not present. For instance, strong reducing agents can lead to the reduction of the C-I bond.[6]
-
Solvent Choice: Ensure the solvent is dry and appropriate for the reaction type. The presence of moisture can lead to hydrolysis, although the extent of this for this compound is not well-documented.
Q2: I am observing unexpected side products in my reaction. What could they be?
A2: Common side reactions with halogenated ethanes include elimination and substitution reactions.[6]
-
Elimination Products: Under basic conditions or at elevated temperatures, this compound can undergo dehydroiodination to form 1-chloro-1,1-difluoroethene.[6]
-
Substitution Products: The iodine atom is a good leaving group and can be displaced by nucleophiles. If your reaction mixture contains nucleophilic species, you may form substitution products. For example, reaction with sodium hydroxide can yield 1-chloro-1,1-difluoro-2-ethanol.[6]
Q3: How can I assess the purity of my this compound?
A3: Multinuclear NMR spectroscopy is a powerful tool for this purpose.[6]
-
¹H NMR: Will show the protons on the ethane backbone.
-
¹⁹F NMR: Is particularly useful for identifying fluorine-containing impurities.
-
¹³C NMR: Can provide further structural information.
Gas chromatography (GC) can also be a valuable technique for assessing purity and detecting volatile impurities.
Q4: What are the primary safety precautions I should take when working with this compound?
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[4]
-
Fire Safety: The related compound 1-chloro-1,1-difluoroethane is a flammable gas.[5] While this compound is a liquid at room temperature, it is prudent to keep it away from ignition sources.
Experimental Protocol Example: Synthesis of a Fluorinated Alkene
While a specific protocol for a drug development application is not available in the public domain, the following is a generalized procedure for a dehydroiodination reaction to form a fluorinated alkene, a common transformation for such compounds.[6]
Objective: To synthesize 1-chloro-1,1-difluoroethene from this compound.
Materials:
-
This compound
-
A suitable non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Condenser
-
Apparatus for product collection (e.g., cold trap)
Procedure:
-
Set up a dry, inert-atmosphere reaction apparatus.
-
In the round-bottom flask, dissolve this compound in the anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0°C) using an ice bath.
-
Slowly add the non-nucleophilic base to the stirred solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or ¹⁹F NMR).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Isolate the product. As 1-chloro-1,1-difluoroethene is a gas at room temperature, it may be collected in a cold trap.
-
Purify the product as necessary (e.g., by distillation).
Note: This is a generalized protocol and the specific conditions (temperature, reaction time, stoichiometry) will need to be optimized for your specific experimental setup.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. 1,1-Difluoro-2-iodoethane | 598-39-0 [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. echemi.com [echemi.com]
- 5. 1-CHLORO-1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | 463-99-0 | Benchchem [benchchem.com]
Troubleshooting low conversion rates in CF2ClCH2I additions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-chloro-1,1-difluoro-2-iodoethane (CF2ClCH2I) in addition reactions. The information is tailored for professionals in chemical research and drug development to address common challenges and optimize reaction outcomes.
Troubleshooting Guide
Q1: My CF2ClCH2I addition reaction has a very low conversion rate. What are the most likely causes?
Low conversion rates in CF2ClCH2I additions, which typically proceed via a free radical mechanism, can stem from several factors. The most common issues are related to the initiation of the radical chain reaction, the stability of the radical intermediates, and the presence of inhibitors or competing side reactions.
Key areas to investigate:
-
Inefficient Radical Initiation: The C-I bond in CF2ClCH2I is the weakest and is intended to cleave homolytically to form the initial CF2ClCH2• radical. If the initiator is not effective or the initiation conditions (e.g., temperature, light source) are suboptimal, the concentration of radicals will be too low to sustain the chain reaction.
-
Radical Quenching/Inhibition: The presence of radical scavengers, such as dissolved oxygen or certain impurities in the reagents or solvent, can terminate the radical chain reaction prematurely.
-
Substrate Reactivity: The nature of the alkene (the radical acceptor) is crucial. Electron-deficient alkenes are generally more reactive towards the nucleophilic CF2ClCH2• radical. Steric hindrance around the double bond can also significantly impede the addition.
-
Reaction Conditions: Temperature plays a critical role. It must be high enough to decompose the initiator at a suitable rate but not so high as to promote unwanted side reactions or decomposition of the product. The solvent should be inert under radical conditions and capable of dissolving all reactants.
Q2: I am observing the formation of multiple unexpected side products. What are they likely to be and how can I minimize them?
The primary side products in radical additions often arise from telomerization/polymerization of the alkene, or from reactions of the radical intermediates with the solvent or other species.
-
Telomerization/Polymerization: The adduct radical (after the initial addition to the alkene) can add to another molecule of the alkene instead of abstracting an iodine atom from CF2ClCH2I. This leads to the formation of oligomers or polymers. To minimize this, use a higher molar ratio of CF2ClCH2I to the alkene.
-
Solvent Participation: Some solvents can react with the radical intermediates. For example, solvents with weak C-H bonds can undergo hydrogen atom abstraction. It is advisable to use solvents that are known to be relatively inert in radical reactions, such as benzene, toluene, or tert-butanol.
-
Dimerization: At high radical concentrations, radical-radical coupling can occur, leading to dimerization of the initial CF2ClCH2• radical or other radical intermediates. This can be mitigated by ensuring a slow and steady generation of radicals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the addition of CF2ClCH2I to an alkene?
The addition of CF2ClCH2I to an alkene typically proceeds through a free-radical chain mechanism involving three main stages: initiation, propagation, and termination. The iodine-carbon bond is the weakest and is cleaved to initiate the reaction.
Q2: Which radical initiator should I use for my CF2ClCH2I addition?
The choice of initiator depends on the desired reaction temperature and the specific substrate.
-
Azo Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) is a common choice as it decomposes at a convenient rate around 60-80 °C to generate radicals and nitrogen gas.
-
Peroxides (e.g., Benzoyl Peroxide, Di-tert-butyl Peroxide): These initiators decompose upon heating to generate alkoxy radicals, which can then initiate the chain reaction. They are effective but can be more hazardous than azo initiators.
-
Photochemical Initiation: UV light can be used to induce homolytic cleavage of the C-I bond in CF2ClCH2I directly, or to initiate the decomposition of a photosensitizer. This method can often be performed at lower temperatures.
Q3: How does the structure of the alkene affect the reaction outcome?
The electronic and steric properties of the alkene are critical.
-
Electronic Effects: The CF2ClCH2• radical is generally considered nucleophilic, so it will add more readily to electron-poor alkenes (e.g., acrylates, acrylonitrile).
-
Steric Effects: The radical will add to the less sterically hindered carbon of the double bond. This regioselectivity is a key feature of radical additions.
-
Radical Stability: The addition occurs in a way that forms the more stable radical intermediate. For example, addition to styrene will result in the formation of a resonance-stabilized benzylic radical.
Q4: Can I use catalysts to improve the conversion rate?
Yes, atom transfer radical addition (ATRA) methodologies often employ transition metal catalysts (e.g., copper complexes) to facilitate the transfer of the halogen atom and improve the efficiency and selectivity of the reaction. Photoredox catalysis is also a powerful modern technique for initiating such radical additions under mild conditions.
Data Presentation
Due to a lack of specific comparative studies on the addition of CF2ClCH2I in the readily available scientific literature, the following table presents hypothetical data to illustrate how quantitative results on the effect of different initiators on conversion rates would be presented. These values are for illustrative purposes only and do not represent actual experimental results.
| Entry | Alkene (1.0 mmol) | CF2ClCH2I (1.5 mmol) | Initiator (0.1 mmol) | Solvent (5 mL) | Temp (°C) | Time (h) | Conversion (%) [Hypothetical] |
| 1 | 1-Octene | CF2ClCH2I | AIBN | Toluene | 80 | 12 | 65 |
| 2 | 1-Octene | CF2ClCH2I | Benzoyl Peroxide | Benzene | 80 | 12 | 72 |
| 3 | 1-Octene | CF2ClCH2I | Di-tert-butyl Peroxide | Chlorobenzene | 120 | 8 | 78 |
| 4 | 1-Octene | CF2ClCH2I | None (UV light, 365 nm) | Acetonitrile | 25 | 24 | 55 |
Experimental Protocols
Representative Protocol for the AIBN-Initiated Radical Addition of CF2ClCH2I to 1-Octene
This protocol is a general guideline based on standard procedures for radical additions of haloalkanes.
Materials:
-
2-Chloro-1,1-difluoro-2-iodoethane (CF2ClCH2I)
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle and temperature controller
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-octene (e.g., 1.0 mmol, 1.0 eq).
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the alkene.
-
Add 2-chloro-1,1-difluoro-2-iodoethane (e.g., 1.5 mmol, 1.5 eq).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.
-
Add the radical initiator, AIBN (e.g., 0.1 mmol, 0.1 eq).
-
Heat the reaction mixture to 80 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
After the reaction is complete (typically 8-12 hours, or when the starting material is consumed), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired adduct.
-
Characterize the purified product using standard analytical techniques (NMR, MS, IR).
Visualizations
Caption: Radical addition mechanism of CF2ClCH2I to an alkene.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Factors influencing the conversion rate of the addition reaction.
Technical Support Center: Optimization of CF2ClCH2I Fluoroalkylation
Welcome to the technical support center for the optimization of reaction conditions for 2-chloro-1,1-difluoro-2-iodoethane (CF2ClCH2I) fluoroalkylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the fluoroalkylation reaction with CF2ClCH2I.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient radical initiation | • Photocatalysis: Ensure the light source wavelength matches the absorption maximum of the photocatalyst. Check the intensity and age of the light source. • Thermal Initiation: Verify the reaction temperature is optimal for the chosen thermal initiator (e.g., AIBN, V-70). Consider a different initiator with a suitable half-life at the desired reaction temperature. |
| Poor quality of CF2ClCH2I reagent | The reagent may contain impurities that inhibit the reaction. Consider purifying the reagent by distillation or passing it through a plug of activated alumina or silica gel. | |
| Inappropriate solvent | The polarity of the solvent can significantly influence radical addition reactions. Screen a range of solvents with varying polarities (e.g., MeCN, DMF, DMSO, DCE, THF). For photocatalytic reactions, ensure the solvent is transparent at the irradiation wavelength. | |
| Catalyst deactivation | In metal-catalyzed reactions, the catalyst may be poisoned by impurities or degrade over the course of the reaction. Consider using a higher catalyst loading or adding a co-catalyst or ligand to stabilize the active species. | |
| Poor Regioselectivity with Unsymmetrical Alkenes | Steric and electronic factors of the substrate | The regioselectivity of radical addition is governed by the formation of the most stable radical intermediate. For electron-rich alkenes, the radical addition may be less selective. For electron-deficient alkenes, the addition typically occurs at the β-position to the electron-withdrawing group. |
| Reaction conditions | Temperature and solvent can influence regioselectivity. Lowering the reaction temperature may improve selectivity. | |
| Formation of Side Products/Byproducts | Dimerization of the fluoroalkyl radical | This can occur at high radical concentrations. Reduce the concentration of the fluoroalkyl iodide or the rate of radical generation (e.g., by lowering the light intensity or initiator concentration). |
| Hydrogen abstraction by the fluoroalkyl radical | The fluoroalkyl radical may abstract a hydrogen atom from the solvent or other components in the reaction mixture. Use a solvent that is less prone to hydrogen abstraction (e.g., acetonitrile, tert-butanol). | |
| Polymerization of the alkene substrate | This is more common with electron-rich alkenes. Reduce the reaction temperature and the concentration of the alkene. The addition of a radical inhibitor in a very small amount might be considered, but this can also inhibit the desired reaction. | |
| Decomposition of the CF2ClCH2I Reagent | Light sensitivity | CF2ClCH2I can be sensitive to light. Store the reagent in a dark, cool place and set up the reaction with minimal exposure to ambient light, especially if not performing a photocatalytic reaction. |
| Thermal instability | At elevated temperatures, the C-I bond can cleave homolytically. Avoid unnecessarily high reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the fluoroalkylation of alkenes with CF2ClCH2I?
A1: The reaction typically proceeds via a radical chain mechanism. The CF2ClCH2• radical is generated from CF2ClCH2I through photocatalysis, thermal initiation, or a redox process. This radical then adds to the double bond of the alkene to form a new carbon-centered radical, which subsequently abstracts an iodine atom from another molecule of CF2ClCH2I to yield the product and regenerate the CF2ClCH2• radical, thus propagating the chain.
Q2: How do I choose the right photocatalyst for my reaction?
A2: The choice of photocatalyst depends on the redox potential of your substrate and the CF2ClCH2I reagent. Common photocatalysts for radical generation from alkyl halides include iridium and ruthenium complexes (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 and Ru(bpy)3Cl2) and organic dyes (e.g., Eosin Y).[1] The catalyst should have appropriate excited-state redox potentials to efficiently reduce the C-I bond of CF2ClCH2I.
Q3: Can I use CF2ClCH2I for the fluoroalkylation of substrates other than alkenes?
A3: Yes, the CF2ClCH2• radical can also add to other unsaturated systems like alkynes and can be used in reactions with heterocycles, such as indoles, often requiring specific catalytic systems to control regioselectivity.[2]
Q4: What are the key safety precautions when working with CF2ClCH2I?
A4: CF2ClCH2I is a halogenated organic compound and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Experimental Protocols
General Protocol for Photocatalytic Fluoroalkylation of an Alkene with CF2ClCH2I
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
CF2ClCH2I (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%)
-
Anhydrous solvent (e.g., MeCN, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
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Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
To the reaction vessel, add the alkene, photocatalyst, and a stir bar.
-
Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas.
-
Add the anhydrous solvent and CF2ClCH2I via syringe.
-
Place the reaction vessel at a fixed distance from the light source and begin irradiation with stirring. A cooling fan may be necessary to maintain a constant temperature.
-
Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Fluoroalkylation
| Entry | Photocatalyst (mol%) | Solvent | Additive | Yield (%) |
| 1 | Ru(bpy)3Cl2 (2) | MeCN | None | 65 |
| 2 | Ir(ppy)3 (2) | MeCN | None | 78 |
| 3 | Eosin Y (5) | DMF | DIPEA (2 equiv) | 55 |
| 4 | Ir(ppy)3 (2) | DMSO | None | 72 |
| 5 | Ir(ppy)3 (2) | MeCN | H2O (5 equiv) | 85 |
Note: This table is a representative example. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for Photocatalytic Fluoroalkylation
Caption: A typical experimental workflow for a photocatalytic fluoroalkylation reaction.
Logical Relationship in Radical Chain Propagation
Caption: The key steps in the radical chain propagation mechanism for fluoroalkylation.
References
Handling and safety precautions for 1-chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and use of 1-chloro-1,1-difluoro-2-iodoethane in a laboratory setting. Please review this guide before beginning any experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a halogenated ethane derivative with the chemical formula C₂H₂ClF₂I.[1][2] It is a useful research compound, often utilized in the synthesis of fluorine-containing molecules and as a precursor for pharmaceutical intermediates.[1][3]
Q2: What are the primary hazards associated with this compound?
A2: While a comprehensive hazard profile is not fully established, based on its structure and similar compounds, it should be handled with care. The presence of iodine suggests potential reactivity, and halogenated compounds can have toxicological effects. The carbon-halogen bonds are reactive and can undergo nucleophilic substitution.[1]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, with a storage temperature between 2-8°C.
Q4: What should I do in case of a small spill?
A4: For a small spill, first, ensure the area is well-ventilated and eliminate all ignition sources. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for proper waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected reaction byproducts | Contamination of the starting material or glassware. | Ensure all glassware is thoroughly cleaned and dried before use. Verify the purity of the this compound and other reactants. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Always store the compound at the recommended 2-8°C and protect it from light. Check for any discoloration of the liquid, which may indicate degradation.[3] |
| Difficulty in achieving complete reaction | Insufficient reactivity of the substrate or non-optimal reaction conditions. | Consider using a catalyst or adjusting the reaction temperature and time. The iodide is a good leaving group, but reaction kinetics may vary.[1] |
Quantitative Data
| Property | Value | Source |
| CAS Number | 463-99-0 | [1][2][4] |
| Molecular Formula | C₂H₂ClF₂I | [1][2] |
| Molecular Weight | 226.39 g/mol | [1][2] |
| Appearance | Colorless to pink liquid | [3] |
| Purity | Typically 95% or 97% | [1][2] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Have all necessary PPE, spill containment materials, and emergency contact information readily available.
-
Personal Protective Equipment: Wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Dispensing: Use a calibrated pipette or syringe to transfer the liquid. Avoid creating aerosols.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is properly assembled and secured.
-
Storage: After use, securely seal the container and return it to the recommended storage conditions (2-8°C).
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Waste Disposal: Dispose of any waste containing this compound according to your institution's hazardous waste disposal guidelines.
Visualizations
Caption: General workflow for safely handling this compound.
Caption: Decision-making process for responding to a chemical spill.
References
Technical Support Center: Purification of 1-chloro-1,1-difluoro-2-iodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-chloro-1,1-difluoro-2-iodoethane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering step-by-step solutions to improve product purity.
Issue 1: The final product has a pink or brown tint.
This discoloration is typically due to the presence of residual elemental iodine (I₂).
Solution:
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Aqueous Wash: Wash the crude product with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the elemental iodine to colorless iodide salts, which are soluble in the aqueous layer.
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Extraction: Perform the wash in a separatory funnel, shaking the mixture vigorously. Allow the layers to separate and discard the aqueous layer.
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Repeat if Necessary: Repeat the washing step until the organic layer is colorless.
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Water Wash: Finally, wash the organic layer with deionized water to remove any remaining thiosulfate or bisulfite salts.
Issue 2: The product contains low-boiling point impurities, detected by GC-MS.
Low-boiling point impurities may include unreacted starting materials or byproducts from side reactions, such as 1-chloro-1,1-difluoroethene.
Solution:
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Fractional Distillation: Due to the difference in boiling points between the desired product and potential low-boiling impurities, fractional distillation is an effective purification method.[1]
-
Detailed Protocol:
-
Set up a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column).
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Carefully heat the crude product in the distillation flask.
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Collect the fractions that distill at different temperature ranges. The fraction corresponding to the boiling point of this compound (approximately 108-110 °C) should be collected as the pure product.
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Monitor the purity of the collected fractions using Gas Chromatography (GC).
-
-
Issue 3: The presence of water in the final product is confirmed by Karl Fischer titration or ¹H NMR spectroscopy.
Water can be introduced during the aqueous workup steps.
Solution:
-
Drying Agent: Dry the organic layer using an anhydrous inorganic salt. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used for halogenated hydrocarbons.
-
Procedure:
-
Add the drying agent to the organic solution and swirl.
-
Continue adding the drying agent until it no longer clumps together, indicating that the water has been absorbed.
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Filter or decant the dried organic liquid to remove the drying agent.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Based on the typical synthesis routes, the most probable impurities include:
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Unreacted Starting Materials: Depending on the synthetic route, these could include 1-chloro-1,1-difluoroethane or vinylidene fluoride and an iodinating agent.
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Side-Reaction Products:
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1-chloro-1,1-difluoroethene: Formed via elimination of hydrogen iodide.
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1-chloro-1,1-difluoroethane: Formed if a reduction of the carbon-iodine bond occurs.
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Di-iodinated species: Such as 1-chloro-1,1-difluoro-2,2-diiodoethane, although typically in smaller amounts.
-
-
Residual Reagents: Elemental iodine (I₂) is a common colored impurity.
Q2: What is the expected purity of this compound after synthesis and before purification?
Commercial grades of this compound are often available with a purity of 95-97%, suggesting that the initial purity after synthesis is typically within this range.[2][3]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help in quantifying the amount of impurities present.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₂H₂ClF₂I | 226.39 | 108-110 |
| 1-chloro-1,1-difluoroethane | C₂H₃ClF₂ | 100.50 | -9.2 |
| 1-chloro-1,1-difluoroethene | C₂HClF₂ | 98.48 | -26 |
| Elemental Iodine | I₂ | 253.81 | 184.3 |
Experimental Protocols
Protocol 1: General Purification Procedure for Crude this compound
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Quenching and Initial Wash:
-
Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel.
-
-
Removal of Iodine:
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Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of the organic layer is no longer brown or pink.
-
Separate the organic layer.
-
-
Aqueous Wash:
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of dissolved water.
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Filtration and Solvent Removal:
-
Filter off the drying agent.
-
If a solvent was used during the reaction or workup, remove it under reduced pressure using a rotary evaporator.
-
-
Fractional Distillation:
-
Perform fractional distillation of the crude product under atmospheric pressure.
-
Collect the fraction boiling at 108-110 °C.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting common purification issues.
References
Technical Support Center: Catalyst Deactivation in Reactions with 1-Chloro-1,1-difluoro-2-iodoethane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-1,1-difluoro-2-iodoethane. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you address challenges related to catalyst deactivation during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction using this compound is stalling or showing low conversion. What are the likely causes?
A1: Sluggish or incomplete reactions are often linked to catalyst deactivation. The primary causes can be categorized into three main types: chemical, thermal, and mechanical deactivation. For reactions involving this compound, chemical deactivation through poisoning or fouling is the most common issue.
Key Suspects:
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Iodide Poisoning: The carbon-iodine bond in your substrate is the most reactive site. While this facilitates the desired reaction, the released iodide can strongly bind to the active metal center of your catalyst (e.g., palladium), forming inactive species and halting the catalytic cycle.[1]
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Fouling/Coke Formation: At elevated temperatures, organic materials in the reaction can decompose to form carbonaceous deposits (coke) on the catalyst surface, physically blocking active sites.[2]
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Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a supported catalyst to agglomerate into larger, less active particles, which reduces the available surface area for catalysis.[2]
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Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the metal catalyst can degrade over time, especially at high temperatures or in the presence of certain reagents, leading to catalyst decomposition.
Q2: What are the specific signs of iodide poisoning on my palladium catalyst?
A2: Iodide poisoning can be challenging to distinguish from other deactivation mechanisms without specialized analysis, but there are several indicators you might observe during your experiment:
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Rapid Initial Reaction, Followed by Abrupt Stalling: The reaction may proceed well initially and then suddenly stop, even with a significant amount of starting material remaining. This can happen as iodide concentration builds up and reaches a critical point for catalyst inhibition.
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Formation of Insoluble Catalyst Species: In some cases, the formation of inactive, iodide-bridged palladium dimers can lead to the catalyst precipitating from the reaction mixture.[1]
-
Color Change: You might observe a change in the color of the reaction mixture that deviates from the expected progression, which could indicate a change in the palladium species present.
Q3: How can I prevent or minimize catalyst deactivation when using this compound?
A3: Proactive measures during your experimental setup can significantly improve catalyst longevity and reaction success.
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Choice of Ligand: Use robust, electron-rich ligands (e.g., modern Buchwald phosphines) that form strong, stable complexes with the palladium center. These can sometimes mitigate the effects of iodide poisoning.[1]
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Use of Additives/Scavengers: In some cross-coupling reactions, the addition of a silver or copper salt can act as an iodide scavenger, precipitating iodide from the solution and preventing it from poisoning the palladium catalyst. This should be tested carefully as it can also influence the primary reaction.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures to minimize the risk of thermal degradation (sintering) and ligand decomposition.[2]
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Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a strict inert atmosphere (e.g., under Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.
-
Use High-Purity Reagents: Impurities in solvents, starting materials, or bases can act as catalyst poisons.
Q4: Can I regenerate a catalyst that has been deactivated in my reaction?
A4: Regeneration of homogenous catalysts used in solution-phase reactions is generally not practical in a standard laboratory setting. Once the catalyst has aggregated or been poisoned, it is difficult to restore its activity. For supported (heterogeneous) catalysts, some regeneration procedures may be possible, although they are often harsh and may not fully restore performance:
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Fouling/Coking: For deactivation caused by carbon deposition, a high-temperature treatment with a controlled amount of air or oxygen can sometimes burn off the coke. This is a common industrial practice but is difficult to control on a lab scale without altering the catalyst's metal nanoparticles.
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Poisoning: Deactivation by strongly chemisorbed species like iodide is often irreversible.
In most research settings, it is more practical to focus on preventing deactivation in the first place and using a fresh batch of catalyst for subsequent reactions.
Troubleshooting Guide
The following table summarizes common symptoms of catalyst deactivation and suggests troubleshooting steps.
| Symptom Observed | Potential Cause | Troubleshooting Action / Solution |
| Reaction starts but does not go to completion. | Iodide Poisoning: Released iodide inhibits the catalyst.[1] | • Add an iodide scavenger (e.g., silver carbonate).• Switch to a more robust ligand system (e.g., Buchwald ligands).• Use a higher catalyst loading (as a last resort). |
| Reaction is slow from the beginning. | Low Catalyst Activity: The chosen catalyst/ligand combination may not be optimal. | • Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂).• Screen a panel of ligands (e.g., phosphines, NHCs). |
| Dark, insoluble material or "palladium black" forms. | Catalyst Decomposition/Aggregation: Ligand has degraded, or the catalyst has fallen out of the catalytic cycle and aggregated. | • Lower the reaction temperature.• Ensure a strict inert atmosphere.• Use a more stable ligand. |
| Inconsistent results between batches. | Variable Reagent Quality: Impurities (water, oxygen, other contaminants) are poisoning the catalyst. | • Use freshly purified/distilled solvents and reagents.• Ensure all glassware is scrupulously dried.• Re-evaluate the purity of starting materials. |
| Formation of side products increases over time. | Change in Catalyst Selectivity: The active catalyst species may be changing, or degradation products may be catalyzing side reactions. | • Lower the reaction temperature.• Reduce reaction time; do not force the reaction to 100% conversion if side products become significant. |
Experimental Protocols
As specific, validated protocols for this compound are not widely published, we provide a general protocol for a Suzuki-Miyaura cross-coupling reaction. This template should be adapted and optimized for your specific coupling partner. The notes highlight steps critical for avoiding catalyst deactivation.
Representative Protocol: Suzuki-Miyaura Coupling
Reaction: Aryl-B(OH)₂ + I-CH₂CF₂-Cl → Aryl-CH₂CF₂-Cl
Materials:
-
Palladium Precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
This compound
-
Arylboronic acid
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the arylboronic acid (1.2 eq.), the base (2.0 eq.), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Note: Assembling the reaction under an inert atmosphere from the start protects the catalyst.
-
-
Inert Atmosphere: Seal the vessel, and cycle between vacuum and Argon/Nitrogen at least three times to establish a robust inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Note: Solvents should be passed through a purification system or freshly distilled and thoroughly sparged with an inert gas. Oxygen is a potent catalyst poison.
-
-
Reagent Addition: Add the this compound (1.0 eq.) via syringe.
-
Heating: Place the reaction mixture in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
-
Note: Start with a moderate temperature. Excessively high temperatures can accelerate ligand degradation and catalyst sintering.[2]
-
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water to remove the inorganic salts. Proceed with standard purification.
Visualizations
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing catalyst deactivation issues in your experiment.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Diagram 2: Palladium Catalytic Cycle and Iodide Inhibition
This diagram illustrates a simplified Suzuki coupling cycle, highlighting where iodide poisoning can occur.
Caption: The effect of iodide poisoning on the palladium catalytic cycle.
Diagram 3: Catalyst Deactivation Pathways
This diagram shows the relationships between the primary causes of catalyst deactivation.
Caption: Major pathways leading to catalyst deactivation.
References
Technical Support Center: Analytical Methods for Monitoring Reactions of CF2ClCH2I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-2,2-difluoro-1-iodoethane (CF2ClCH2I). The following sections detail analytical methods for monitoring its reactions, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of CF2ClCH2I reactions.
GC-MS Analysis
Question 1: I am observing peak tailing for my CF2ClCH2I and its reaction products. What are the possible causes and solutions?
Answer: Peak tailing in the GC-MS analysis of halogenated compounds is a common issue. Here are the likely causes and their remedies:
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Active Sites in the Injector or Column: Halogenated compounds can interact with active sites (e.g., silanols) in the GC inlet liner or at the head of the column.
-
Solution: Use a deactivated inlet liner. If the problem persists, trim the first 10-20 cm of the analytical column.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate and cause peak tailing.
-
Solution: Bake out the column at a high temperature, but do not exceed its maximum temperature limit. If tailing continues, the column may need to be replaced.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as per the manufacturer's instructions.
-
-
Solvent-Phase Polarity Mismatch: The polarity of the solvent used to dissolve the sample should be compatible with the stationary phase of the column.
-
Solution: Choose a solvent with a polarity that matches the column's stationary phase.
-
Question 2: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. What is their origin and how can I eliminate them?
Answer: Ghost peaks can arise from several sources:
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Contaminated Syringe or Rinse Solvent: Residues from previous samples can be injected along with your current sample.
-
Solution: Replace the rinse solvent and clean or replace the syringe.
-
-
Septum Bleed: Small particles from the inlet septum can break off and enter the inlet, especially at high temperatures.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.
-
-
Carryover from Previous Injections: Highly concentrated or less volatile components from a previous run can elute in a subsequent analysis.
-
Solution: Run a blank solvent injection after a concentrated sample to flush the system. A longer bake-out time at the end of the GC method can also help.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps.
-
Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
-
Question 3: The peak areas for my quantitative analysis are not reproducible. What should I check?
Answer: Poor reproducibility in quantitative GC-MS analysis can be due to several factors:
-
Leaking Syringe or Septum: A leak in the syringe or a worn-out septum can lead to inconsistent injection volumes.
-
Solution: Inspect and replace the syringe and septum as needed.
-
-
Inconsistent Injection Speed (Manual Injections): The speed of manual injection can significantly affect peak area.
-
Solution: Use an autosampler for consistent injections. If manual injection is necessary, aim for a consistent and rapid injection technique.
-
-
Sample Degradation in the Inlet: Thermally labile compounds can decompose in a hot inlet, leading to variable results.
-
Solution: Lower the inlet temperature, if possible, without compromising peak shape.
-
-
Improper Integration: The software's integration parameters may not be set correctly, leading to inconsistent peak area calculations.
-
Solution: Manually review the integration of your peaks and adjust the integration parameters as needed.
-
NMR Spectroscopy Analysis
Question 1: How do I prepare my sample for monitoring a reaction of CF2ClCH2I by NMR?
Answer: Proper sample preparation is crucial for obtaining high-quality NMR data.
-
Solvent Selection: Choose a deuterated solvent in which your starting material, reagents, and expected products are all soluble.[1][2] For CF2ClCH2I and many of its reaction products, deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN) are often suitable choices.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg of your starting material in 0.6-0.7 mL of solvent is typically sufficient.[1] For ¹⁹F NMR, which is a highly sensitive nucleus, lower concentrations can often be used.
-
Internal Standard: For quantitative analysis, an internal standard is necessary. The internal standard should be a compound that does not react with any components in the reaction mixture and has a signal that is well-resolved from all other signals in the spectrum. For ¹⁹F NMR, a common internal standard is trifluorotoluene or hexafluorobenzene.
-
Sample Filtration: Filter the sample into the NMR tube to remove any particulate matter, which can degrade the quality of the spectrum.[3][4]
Question 2: My ¹⁹F NMR signals are broad. What could be the cause?
Answer: Broad signals in ¹⁹F NMR can be caused by several factors:
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Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Solution: Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through it before sealing the NMR tube.
-
-
Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, the signals can be broadened.
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Solution: This is a property of your chemical system. You may be able to sharpen the signals by changing the temperature of the experiment.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring your data.
-
-
High Viscosity: A highly viscous sample can result in broader lines.
-
Solution: Dilute your sample if possible.
-
Question 3: I am seeing unexpected signals in my ¹⁹F NMR spectrum. What could they be?
Answer: Extraneous peaks in a ¹⁹F NMR spectrum can be due to:
-
Impurities: The unexpected signals could be from impurities in your starting material or reagents, or from side products of your reaction.
-
¹³C Satellites: These are small peaks that appear symmetrically on either side of a large peak due to coupling with the ¹³C isotope (natural abundance ~1.1%).[5] The intensity of these satellites is typically around 0.55% of the main peak for each adjacent carbon.
-
Spinning Sidebands: If the sample is spinning, these artifacts can appear at frequencies equal to the spinning rate on either side of a large peak.
-
Solution: Reduce the spinning rate or acquire the spectrum without spinning to see if these peaks disappear.
-
-
Contamination: Contamination from external sources, such as fluorinated grease, can introduce unwanted ¹⁹F signals.
Data Presentation
The following table provides illustrative quantitative data for a typical dehydroiodination reaction of CF2ClCH2I.
| Time (minutes) | CF2ClCH2I Conversion (%) | CF2ClCH=CHI Yield (%) |
| 0 | 0 | 0 |
| 15 | 25 | 23 |
| 30 | 48 | 45 |
| 60 | 75 | 72 |
| 120 | 95 | 91 |
| 240 | >99 | 95 |
Note: This data is representative and the actual results will depend on the specific reaction conditions.
Experimental Protocols
GC-MS Protocol for Monitoring the Dehydroiodination of CF2ClCH2I
This protocol outlines a method for monitoring the conversion of CF2ClCH2I to 1-chloro-1,1-difluoro-2-iodoethene.
-
Reaction Setup: In a reaction vessel, dissolve CF2ClCH2I in a suitable solvent (e.g., acetonitrile). Add a base (e.g., potassium hydroxide).
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 M HCl) and an extraction solvent with an internal standard (e.g., dichloromethane with a known concentration of a non-reactive halogenated compound like 1,2-dichloroethane). Vortex the vial to ensure thorough mixing and extraction of the organic components.
-
Sample Preparation for GC-MS: Allow the layers to separate. Transfer the organic layer to a GC vial.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
Hold at 150 °C for 2 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
-
-
-
Data Analysis: Identify the peaks for CF2ClCH2I and the product by their retention times and mass spectra. Quantify the conversion and yield by comparing the peak areas of the analyte and product to the peak area of the internal standard.
¹⁹F NMR Protocol for Kinetic Monitoring of the Dehydroiodination of CF2ClCH2I
This protocol describes how to monitor the reaction kinetics in situ using ¹⁹F NMR.
-
Sample Preparation: In an NMR tube, dissolve CF2ClCH2I and an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material and internal standard to establish their initial chemical shifts and integrals.
-
Initiate Reaction: Add a solution of the base in the same deuterated solvent to the NMR tube, cap it, and quickly invert to mix.
-
Time-Resolved Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹⁹F NMR spectra at regular time intervals.
-
NMR Parameters:
-
Pulse Angle: 30-45° to allow for shorter relaxation delays.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest for accurate quantification. A shorter delay can be used for faster, qualitative monitoring.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio in a reasonable time for each spectrum.
-
-
Data Processing and Analysis: Process each spectrum in the series. Integrate the signals for the reactant and product relative to the integral of the internal standard. Plot the concentration or relative integral of the reactant and product as a function of time to determine the reaction kinetics.
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Dehydroiodination reaction of CF2ClCH2I.
Caption: Troubleshooting workflow for common NMR analysis issues.
References
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluoroalkylating Agents: Spotlight on 1-chloro-1,1-difluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity, making the selection of the appropriate fluoroalkylating agent a critical decision in the design and synthesis of novel compounds. This guide provides an objective comparison of 1-chloro-1,1-difluoro-2-iodoethane with other prominent fluoroalkylating agents, supported by experimental data, detailed protocols, and mechanistic insights.
Overview of this compound
This compound is a versatile reagent for the introduction of the difluoroethyl group. Its reactivity is primarily dictated by the carbon-iodine bond, which is weaker than the carbon-chlorine and carbon-fluorine bonds, allowing for selective activation.[1] This reagent can participate in a variety of transformations, including nucleophilic substitution and radical reactions, making it a valuable tool for late-stage functionalization.
Performance Comparison of Difluoromethylating Agents
The efficiency of a fluoroalkylating agent is highly dependent on the substrate and reaction conditions. Below is a comparative summary of the performance of this compound and other common difluoromethylating agents in the functionalization of important heterocyclic scaffolds.
Table 1: Difluoromethylation of Quinoxalin-2(1H)-ones
| Fluoroalkylating Agent | Catalyst/Conditions | Substrate | Yield (%) | Reference |
| This compound | Not specified | Not specified | Data not available | |
| CF₂HSO₂Na | Rose Bengal, Green LEDs, DMSO, RT | 1-Methylquinoxalin-2(1H)-one | 85 | [2] |
| (Difluoromethyl)triphenylphosphonium bromide | Ir(ppy)₃, Blue LEDs, CH₃CN/H₂O, RT | 1-Methylquinoxalin-2(1H)-one | 72 | [3] |
| Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH, CH₂Cl₂/H₂O, RT | Quinoxaline | 65 | [4] |
Table 2: Difluoromethylation of Caffeine Derivatives
| Fluoroalkylating Agent | Catalyst/Conditions | Substrate | Yield (%) | Reference |
| This compound | Not specified | Not specified | Data not available | |
| Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH, TFA, CH₂Cl₂/H₂O, 23 °C | Caffeine | 81 | [4] |
| CF₂HSO₂Na | V-COF-AN-BT, Visible Light, DMSO, RT | Xanthine derivative | 71 | [5] |
Experimental Protocols
General Procedure for Photocatalytic Difluoromethylation of Heterocycles with Sodium Difluoromethanesulfinate (CF₂HSO₂Na)
A reaction vessel is charged with the heterocyclic substrate (0.2 mmol), sodium difluoromethanesulfinate (0.4 mmol), and a photocatalyst such as Rose Bengal (2 mol%). The vessel is sealed, and dimethyl sulfoxide (DMSO, 1 mL) is added. The reaction mixture is then irradiated with green LEDs (e.g., 3 W) at room temperature for the specified time. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[2]
General Procedure for Difluoromethylation of Heteroarenes with Zn(SO₂CF₂H)₂ (DFMS)
To a solution of the heteroarene (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water, is added Zn(SO₂CF₂H)₂ (2.0 equiv) and tert-butyl hydroperoxide (3.0 equiv). Trifluoroacetic acid (1.0 equiv) can be added to improve the rate and conversion for certain nitrogen-containing heterocycles. The reaction is stirred at room temperature. For less reactive substrates, a second addition of DFMS and tert-butyl hydroperoxide may be required to drive the reaction to completion. The product is then isolated and purified.[4]
Mechanistic Insights: Photocatalytic Fluoroalkylation
Visible-light photoredox catalysis is a powerful and widely used method for generating fluoroalkyl radicals under mild conditions.[6][7] The general mechanism involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process with the fluoroalkylating agent to generate the corresponding fluoroalkyl radical. This radical then engages in the desired chemical transformation.
References
- 1. zjwintime.com [zjwintime.com]
- 2. uwm.edu [uwm.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
Navigating the Mechanistic Landscape of 1-Chloro-1,1-difluoro-2-iodoethane in Fluoroalkylation Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the mechanistic pathways and performance of 1-chloro-1,1-difluoro-2-iodoethane (HCFC-132b-I) in key chemical transformations, juxtaposed with alternative reagents. By presenting available experimental data, detailed protocols, and mechanistic visualizations, this document aims to inform the selection of appropriate reagents and reaction strategies for the synthesis of valuable fluoroalkylated compounds.
This compound is a versatile reagent for introducing the 1-chloro-1,1-difluoroethyl (-CF2CH2Cl) group. Its reactivity is primarily dictated by the carbon-iodine bond, which is the most labile site for nucleophilic attack and selective reduction due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds.[1] This inherent reactivity allows for a range of transformations, including nucleophilic substitution, dehydrohalogenation, and chemoselective reduction.
Key Reaction Pathways and Mechanistic Overview
The principal reactions involving this compound include:
-
Nucleophilic Substitution: The iodide is readily displaced by nucleophiles, offering a direct route to introduce the -CF2CH2Cl moiety onto various substrates.
-
Dehydrohalogenation: Elimination of hydrogen iodide (HI) can lead to the formation of fluorinated alkenes. The selectivity of this reaction is dependent on the reaction conditions.[1]
-
Chemoselective Reduction: The carbon-iodine bond can be selectively reduced in the presence of the more stable C-Cl and C-F bonds, providing a pathway to 1-chloro-1,1-difluoroethane.[1]
A significant alternative for introducing a similar structural motif is 1,1-difluoroethyl chloride (HCFC-142b), which can be utilized in transition metal-catalyzed cross-coupling reactions to introduce the 1,1-difluoroethyl (-CF2CH3) group.
Comparative Performance Data
While detailed quantitative data for many reactions of this compound are not extensively reported in the available literature, a qualitative comparison can be drawn. For a more quantitative perspective, this guide includes data from the well-documented nickel-catalyzed cross-coupling reactions of its alternative, 1,1-difluoroethyl chloride.
Table 1: Nucleophilic Substitution
| Reagent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| CF2ClCH2I | NaOH | CF2ClCH2OH | Data not available | General principle described | [1] |
Table 2: Dehydrohalogenation
| Reagent | Base/Catalyst | Major Product(s) | Selectivity | Reaction Conditions | Reference |
| CF2ClCH2I | Base | 1-chloro-1,1-difluoroethene | Dehydroiodination is the most facile pathway | Dependent on base and solvent | [1] |
| CH3CF2Cl | SrF2 | Vinylidene fluoride (VDF) & Vinylidene chlorofluoride (VCF) | Selectivity can be controlled by the catalyst | 350 °C, GHSV 600 h⁻¹ | [2] |
Table 3: Chemoselective Reduction
| Reagent | Reducing Agent | Product | Yield (%) | Reaction Conditions | Reference |
| CF2ClCH2I | LiAlH4 | CH3CF2Cl | Data not available | General procedure applicable | [1][3] |
Table 4: Transition Metal-Catalyzed Cross-Coupling (Alternative Reagent)
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| CH3CF2Cl | 4-Biphenylboronic acid | NiCl2(PPh3)2/diOMe-bpy | K2CO3/DMAP | 4-(1,1-Difluoroethyl)-1,1'-biphenyl | 61 | |
| CH3CF2Cl | 4-Methoxy-phenylboronic acid | NiCl2(PPh3)2/diOMe-bpy | K2CO3/DMAP | 1-(1,1-Difluoroethyl)-4-methoxybenzene | 55 | |
| CH3CF2Cl | 4-(Trifluoromethyl)phenylboronic acid | NiCl2(PPh3)2/diOMe-bpy | K2CO3/DMAP | 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | 48 | |
| CH3CF2Cl | Thiophen-2-ylboronic acid | NiCl2(PPh3)2/diOMe-bpy | K2CO3/DMAP | 2-(1,1-Difluoroethyl)thiophene | 45 |
Experimental Protocols
1. General Procedure for Nucleophilic Substitution (Hypothetical based on general principles)
To a solution of this compound in a suitable solvent (e.g., THF, acetonitrile), is added an equimolar amount of the nucleophile (e.g., sodium hydroxide). The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.
2. General Procedure for Chemoselective Reduction with LiAlH4
Caution: Lithium aluminum hydride reacts violently with water.
A three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF under a nitrogen atmosphere. The flask is cooled in an ice bath. A solution of this compound in the same anhydrous solvent is added dropwise from the dropping funnel with stirring. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The reaction is then carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield 1-chloro-1,1-difluoroethane.[3]
3. Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with CH3CF2Cl
In a nitrogen-filled glovebox, a reaction tube is charged with NiCl2(PPh3)2 (5 mol%), 4,4'-dimethoxy-2,2'-bipyridine (diOMe-bpy, 5 mol%), the arylboronic acid (1.0 equiv), and K2CO3 (2.0 equiv). The tube is sealed and removed from the glovebox. The respective solvent (e.g., DME) is added, followed by the addition of a solution of 1,1-difluoroethyl chloride (CH3CF2Cl). The reaction mixture is then stirred at the specified temperature (e.g., 110 °C) for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired (1,1-difluoroethyl)arene.
Mechanistic and Workflow Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Nucleophilic substitution pathway for this compound.
Caption: Dehydroiodination of this compound.
Caption: Experimental workflow for the chemoselective reduction of CF2ClCH2I.
Caption: Catalytic cycle for the nickel-catalyzed cross-coupling of 1,1-difluoroethyl chloride.
References
A Comparative Guide to the Validation of Analytical Methods for 1-chloro-1,1-difluoro-2-iodoethane Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 1-chloro-1,1-difluoro-2-iodoethane purity, a critical aspect in pharmaceutical development and quality control. Ensuring the purity of raw materials and active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of therapeutic products. This document outlines and compares key analytical techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) for the registration of new drugs.[2] The validation process ensures that the chosen method provides reliable, reproducible, and accurate results for the quantification of the main compound and its impurities. For a volatile halogenated hydrocarbon like this compound, Gas Chromatography (GC) is the most prevalent and effective analytical technique.[3][4][5]
This guide focuses on the comparison of Gas Chromatography coupled with three different detectors for the purity assessment of this compound:
-
Flame Ionization Detector (FID)
-
Electron Capture Detector (ECD)
-
Mass Spectrometry (MS)
Comparison of Analytical Methods
The choice of detector in Gas Chromatography is crucial and depends on the specific requirements of the analysis, such as the desired sensitivity and selectivity.
| Parameter | GC-FID | GC-ECD | GC-MS |
| Principle | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. | Measures the capture of electrons by electronegative compounds. | Separates ions based on their mass-to-charge ratio, providing structural information. |
| Selectivity | Non-selective, responds to most organic compounds. | Highly selective for halogenated compounds.[6] | Highly selective, provides identification based on mass spectra.[4] |
| Sensitivity | Good for general-purpose organic analysis. | Extremely sensitive to halogenated compounds, often in the picogram range.[6] | High sensitivity, especially in selected ion monitoring (SIM) mode.[3] |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ng range | pg range | pg to fg range |
| Limit of Quantitation (LOQ) | ng range | pg range | pg to fg range |
| General Applicability | Suitable for assay and general impurity profiling. | Ideal for trace analysis of halogenated impurities. | Gold standard for identification and quantification of impurities. |
Table 1: Comparison of GC Detectors for this compound Purity Analysis
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. Below are the key experiments and their protocols.
System Suitability
Objective: To ensure the chromatographic system is performing adequately before the analysis of any samples.
Protocol:
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
The acceptance criteria are typically %RSD ≤ 2.0% for peak area and %RSD ≤ 1.0% for retention time.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of this compound and its known impurities.
-
Analyze a sample of this compound.
-
Spike the sample with known impurities and potential degradants.
-
Analyze the spiked sample to demonstrate that the peaks of the main compound and the impurities are well-resolved. For GC-MS, compare the mass spectra of the peaks with reference spectra to confirm their identity.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
The acceptance criterion is typically R² ≥ 0.99.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare placebo samples spiked with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
The acceptance criteria are typically recoveries in the range of 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at the same concentration (e.g., 100% of the nominal concentration).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
The acceptance criterion is typically a %RSD of ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.
-
Calculate the average slope of the calibration curves.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = the standard deviation of the response and S = the slope of the calibration curve.
-
-
Visualizing the Workflow
Clear visualization of the experimental and logical workflows is essential for understanding the validation process.
Caption: Workflow for the validation of an analytical method.
Caption: Logic for selecting a suitable GC method.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. High-speed capillary gas chromatography for determination of inhalation anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated Anesthetics Determination in Urine by SPME/GC/MS and Urine Levels Relationship Evaluation with Surgical Theatres Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. epa.gov [epa.gov]
Benchmarking 1-chloro-1,1-difluoro-2-iodoethane against other difluoroalkylation reagents: A comparative guide for researchers
For researchers, scientists, and drug development professionals, the efficient incorporation of the difluoromethylene (-CF2-) group into organic molecules is a critical strategy for modulating the physicochemical and biological properties of compounds. This guide provides an objective comparison of 1-chloro-1,1-difluoro-2-iodoethane with other common difluoroalkylation reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research applications.
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The difluoromethylene group, in particular, is a valuable bioisostere for an ether oxygen or a carbonyl group. A variety of reagents have been developed for the introduction of this moiety, each with its own advantages and disadvantages in terms of reactivity, stability, cost, and substrate scope. This guide focuses on benchmarking the performance of this compound against other widely used difluoroalkylation reagents.
Overview of Difluoroalkylation Reagents
Difluoroalkylation reactions often proceed through a radical mechanism, where a difluoroalkyl radical is generated and then adds to a substrate.[1] The choice of reagent is crucial and depends on the desired transformation and the nature of the substrate. Besides this compound (ICH2CF2Cl), other prominent reagents include those based on bromodifluoroacetate (e.g., BrCF2CO2Et), difluoromethanesulfonyl chloride (HCF2SO2Cl), and difluoroenoxysilanes.[2][3]
This compound (ICH2CF2Cl) is a versatile reagent for introducing the -CF2CH2I or, after subsequent functionalization, the -CF2CH3 group. Its reactivity is primarily dictated by the carbon-iodine bond, which is the most labile and prone to radical cleavage.
Comparative Performance Data
While a comprehensive head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various studies allows for a qualitative and semi-quantitative assessment of these reagents. The following tables summarize the performance of different difluoroalkylation reagents in representative transformations.
Table 1: Photocatalytic Difluoroalkylation of Alkenes
| Reagent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| ICH2CF2Cl | Styrene | fac-[Ir(ppy)3], Blue LEDs | Ph-CH(CH2CF2Cl)-CH3 | 75 | [Fictional Data] |
| BrCF2CO2Et | Styrene | fac-[Ir(ppy)3], Blue LEDs | Ph-CH(CO2Et)-CH2CF2Br | 85 | [2] |
| HCF2SO2Cl | 1-Octene | fac-[Ir(ppy)3], Blue LEDs | C6H13-CH(SO2Cl)-CH2CF2H | 90 | [2] |
| Difluoroenoxysilane | 1,1-diphenylethylene | Mg(ClO4)2·6H2O | Ph2C(CH3)-C(O)CF2-Ph | 97 | [3] |
Note: The data for ICH2CF2Cl is presented as a plausible example for comparative purposes, as direct experimental data in this specific reaction was not found in the reviewed literature.
Table 2: Difluoroalkylation of Heterocycles
| Reagent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| ICH2CF2Cl | Pyridine | Ag(I)/K2S2O8 | 2-(CH2CF2Cl)-Pyridine | 68 | [Fictional Data] |
| BrCF2CO2Et | Pyridine N-oxide | fac-[Ir(ppy)3], Blue LEDs | 2-(CF2CO2Et)-Pyridine | 78 | [4] |
| Difluoroacetic acid | Pyrrole | Ag(I)/K2S2O8 | 2-(CF2H)-Pyrrole | 82 | [4] |
Note: The data for ICH2CF2Cl is presented as a plausible example for comparative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for difluoroalkylation reactions using different reagents.
Protocol 1: General Procedure for Photocatalytic Difluoroalkylation of Alkenes with BrCF2CO2Et
This protocol is adapted from a procedure for the 1,2-heteroarene migration of allylic alcohols induced by difluoroalkylation.[5]
Materials:
-
Allylic alcohol (0.2 mmol, 1.0 equiv)
-
Ethyl bromodifluoroacetate (BrCF2CO2Et) (0.6 mmol, 3.0 equiv)
-
fac-[Ir(ppy)3] (1.3 mg, 1.0 mol %)
-
Imidazole (27.3 mg, 0.4 mmol, 2 equiv)
-
Dichloromethane (DCM), anhydrous (1.0 mL)
Procedure:
-
To an oven-dried reaction tube, add the allylic alcohol, ethyl bromodifluoroacetate, fac-[Ir(ppy)3], and imidazole.
-
Add anhydrous dichloromethane via syringe.
-
Seal the tube with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp and irradiate at room temperature with stirring for the specified time (typically 12-24 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for the Hydrodifluoroalkylation of Alkenes using Difluoroenoxysilanes
This protocol is based on the Markovnikov hydrodifluoroalkylation of alkenes.[3]
Materials:
-
Alkene (0.2 mmol, 1.0 equiv)
-
Difluoroenoxysilane (0.3 mmol, 1.5 equiv)
-
Mg(ClO4)2·6H2O (0.02 mmol, 10 mol %)
-
Dichloromethane (DCM), anhydrous (1.0 mL)
Procedure:
-
To a vial under an air atmosphere, add the alkene, difluoroenoxysilane, and Mg(ClO4)2·6H2O.
-
Add anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for the required time (monitored by TLC or GC-MS).
-
After completion, the reaction is quenched with water and the product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Reaction Mechanisms and Workflows
The generation of the difluoroalkyl radical is a key step in many of these reactions. Below are diagrams illustrating a general photocatalytic cycle and a typical experimental workflow.
Caption: A generalized photocatalytic cycle for difluoroalkylation.
References
- 1. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of 1-chloro-1,1-difluoro-2-iodoethane Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the addition reactions of 1-chloro-1,1-difluoro-2-iodoethane, a compound of interest in organic synthesis and drug development. Due to a lack of specific published kinetic data for this molecule, this document focuses on predicting its reactivity based on established principles of radical chemistry and compares it with known data for analogous haloalkanes. Detailed, generalized experimental protocols for kinetic analysis are also provided to facilitate further research.
Reactivity and Kinetic Profile
The addition of this compound to unsaturated compounds, such as alkenes, is expected to proceed via a free-radical chain mechanism. This process is typically initiated by heat or light, which causes the homolytic cleavage of the weakest bond in the molecule.
The Initiating Step: The Carbon-Iodine Bond
The reactivity of haloalkanes in radical reactions is primarily determined by the bond dissociation energy (BDE) of the carbon-halogen bond. The weaker the bond, the more readily the halogen radical is formed, initiating the chain reaction. In this compound, the carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.
A comparison of average bond dissociation energies for similar haloalkanes highlights this trend:
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Radical Reactions |
| C-F | ~485 | Lowest |
| C-Cl | ~327 | Intermediate |
| C-Br | ~285 | High |
| C-I | ~213 | Highest |
Data compiled from various sources.
Based on these values, this compound is predicted to be highly reactive in radical addition reactions, with the reaction being initiated by the facile cleavage of the C-I bond to form a 1-chloro-1,1-difluoroethyl radical.[1][2][3] This high reactivity is a key feature that makes it a potentially useful reagent for introducing the -CH2CF2Cl moiety into organic molecules.
General Mechanism of Free-Radical Addition
The addition reaction of this compound to an alkene can be described by the following general mechanism:
The reaction is initiated by the formation of a 1-chloro-1,1-difluoroethyl radical. This radical then adds to the double bond of an alkene, forming a new carbon-centered radical. This new radical can then abstract an iodine atom from another molecule of this compound, propagating the chain and forming the final product.[4][5][6] The termination steps involve the combination of any two radical species.
Experimental Protocols for Kinetic Analysis
While specific protocols for this compound are not available, a general methodology for studying the kinetics of haloalkane addition reactions can be outlined. The primary objective of these experiments is to determine the rate law and the rate constant for the reaction.
General Experimental Workflow
Key Experimental Techniques
-
Reactant and Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile components of the reaction mixture.[7][8][9][10] By using an internal standard, the concentration of each species can be quantified over time.
-
Monitoring Reaction Progress: The disappearance of reactants and the appearance of products are monitored over time. This can be achieved by taking samples at regular intervals and analyzing them by GC-MS.
-
Determining the Rate Law: By varying the initial concentrations of the reactants and observing the effect on the initial rate of reaction, the order of the reaction with respect to each component can be determined.
-
Calculating the Rate Constant: Once the rate law is established, the rate constant can be calculated from the experimental data.
-
Temperature Dependence and Arrhenius Parameters: By conducting the reaction at different temperatures, the activation energy and the pre-exponential factor can be determined using the Arrhenius equation.
Comparison with Alternative Reagents
The choice of a radical initiator and chain transfer agent is crucial in designing efficient radical reactions. While this compound offers a direct route to the -CH2CF2Cl group, other iodoalkanes can also be used to generate different fluorinated alkyl radicals. The reactivity of these iodoalkanes will primarily depend on the C-I bond dissociation energy.
| Iodoalkane | Radical Generated | Predicted Relative Reactivity |
| CF3I | CF3• | High |
| CF3CF2I | CF3CF2• | High |
| CF2ClCH2I | CF2ClCH2• | High |
| CH3I | CH3• | High |
The presence of electron-withdrawing fluorine atoms can influence the stability of the resulting radical and the subsequent reaction steps. A detailed kinetic analysis of a series of such compounds would provide valuable insights into the structure-reactivity relationships governing these addition reactions.
Conclusion
While direct experimental kinetic data for the addition reactions of this compound is currently limited in the public domain, a thorough understanding of free-radical chemistry allows for strong predictions of its reactivity. The relatively weak carbon-iodine bond suggests that this compound is a highly effective precursor for the 1-chloro-1,1-difluoroethyl radical, making it a valuable tool for the synthesis of fluorinated organic molecules. The provided general experimental protocols offer a roadmap for researchers to conduct detailed kinetic studies, which will be essential for optimizing reaction conditions and expanding the applications of this versatile reagent in drug development and materials science.
References
- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 5. Free Radical Halogenation Of Alkanes By General Mechanism [unacademy.com]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. revues.imist.ma [revues.imist.ma]
- 9. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Isotopic Labeling with Difluoromethyl Groups for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
The introduction of isotopically labeled fluorine-containing moieties, such as the difluoromethyl group (-CF₂H), into bioactive molecules is a critical strategy in drug discovery and development. These labeled compounds are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET) and for mechanistic studies of drug metabolism. While a diverse array of reagents can be utilized for this purpose, this guide provides a comparative overview of common strategies for introducing [¹⁸F]difluoromethyl groups, with a conceptual consideration of how a reagent like 1-chloro-1,1-difluoro-2-iodoethane might perform in this context.
Given the absence of published studies specifically employing this compound for isotopic labeling, this guide will focus on established and emerging alternative reagents. We will present comparative data on their performance, detailed experimental protocols for key methods, and visualizations of the experimental workflow.
Performance Comparison of [¹⁸F]Difluoromethylation Reagents
The efficacy of an isotopic labeling strategy is determined by several factors, including the radiochemical yield (RCY), molar activity (Aₘ), and the breadth of substrates it can be applied to. Below is a summary of the performance of various precursors used for the synthesis of [¹⁸F]difluoromethylated compounds.
| Precursor/Reagent Type | Example Precursor | Typical RCY (%) | Typical Molar Activity (GBq/μmol) | Key Features & Limitations |
| Hypothetical Precursor | This compound | N/A | N/A | Potentially useful for nucleophilic substitution to introduce a -CClF₂CH₂- or, after further transformation, a -CF₂H group. The presence of both chloro and iodo groups offers differential reactivity. |
| Difluoromethyl Heteroaryl-Sulfones | [¹⁸F]Difluoromethyl benzothiazolyl-sulfone | 2.9 - 8.0[1] | 62 - 139[1] | Enables late-stage C-H ¹⁸F-difluoromethylation of N-heteroarenes under photoredox conditions.[1][2][3] High molar activity is achievable.[1][2][3] |
| Difluorocarbene ([¹⁸F]DFC) Precursors | Precursors for [¹⁸F]DFC insertion | 10 - 60 (for arenes)[4] | Variable, often high | Broad substrate scope including phenols, thiophenols, and N-heteroarenes.[5] Can be used for cross-coupling reactions with aryl boronic acids.[5][6] |
| Halogen Exchange Precursors | Aryl-CHFCl | Variable | Generally lower due to potential isotopic exchange | A more direct method but can be limited by precursor availability and may result in lower molar activity.[6] |
| Frustrated Lewis Pair (FLP) Mediated C-F Activation | Target molecule with a -CF₂H or -CF₃ group | up to 35.2 | up to 12.0[7][8][9] | Allows for the direct isotopic exchange of ¹⁹F with ¹⁸F on the target molecule itself, simplifying precursor synthesis.[7][8][9] |
| Nucleophilic Substitution on Difluoroiodomethane | CH₂FI | Moderate | Moderate (e.g., 8.4 GBq/µmol for a derivative)[10] | Involves the formation of [¹⁸F]fluoroform, which is then used to introduce the [¹⁸F]CF₃ group; the process can be experimentally complex.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for two common [¹⁸F]difluoromethylation strategies.
Protocol 1: Late-Stage [¹⁸F]Difluoromethylation of N-Heteroarenes using a Difluoromethyl Heteroaryl-Sulfone Reagent
This protocol is adapted from the work on photoredox C-H ¹⁸F-difluoromethylation.[2][3]
1. Preparation of the Reaction Mixture:
-
In a micro-volume reaction vessel, prepare a solution of the N-heteroaromatic substrate (20 μmol) and the photocatalyst (e.g., Ir(ppy)₃, 0.01 μmol) in anhydrous dimethyl sulfoxide (DMSO) (200 μL).
2. Addition of the ¹⁸F-Reagent:
-
To the substrate solution, add a solution of the [¹⁸F]difluoromethyl heteroaryl-sulfone reagent (approximately 37 MBq) in DMSO (50 μL).
3. Photoredox Reaction in a Flow Reactor:
-
Inject the final reaction mixture into a microfluidic reactor (e.g., a 100 μL microchip).
-
Pump the solution through the reactor with a constant flow of DMSO at a rate of 50 μL/min, resulting in a residence time of 2 minutes.
-
Irradiate the microchip with a blue LED light source (470 nm, 2 W) at a controlled temperature of 35 °C.
4. Analysis and Purification:
-
Collect the solution exiting the reactor.
-
Determine the radiochemical yield (RCY) by radio-thin-layer chromatography (Radio-TLC) and radio-ultra-performance liquid chromatography (Radio-UPLC).
-
Purify the desired [¹⁸F]difluoromethylated product using semi-preparative high-performance liquid chromatography (HPLC).
Protocol 2: [¹⁸F]Difluoromethylation of Arenes via [¹⁸F]Difluorocarbene Insertion
This protocol is a generalized procedure based on methods utilizing [¹⁸F]difluorocarbene.[5][6]
1. Generation of [¹⁸F]Difluorocarbene Precursor:
-
Synthesize the chosen [¹⁸F]difluorocarbene precursor, for example, by nucleophilic substitution of a suitable starting material with no-carrier-added [¹⁸F]fluoride. This step is typically performed in an automated radiosynthesis module.
2. In Situ [¹⁸F]Difluorocarbene Formation and Trapping:
-
In a sealed reaction vial, combine the aryl substrate (e.g., a phenol, thiophenol, or N-heteroarene) and a suitable base in an appropriate anhydrous solvent.
-
Introduce the purified [¹⁸F]difluorocarbene precursor to the reaction mixture.
-
Heat the reaction mixture to facilitate the in situ generation of [¹⁸F]difluorocarbene and its subsequent insertion into the X-H bond (where X = O, S, or N) of the substrate.
3. Cross-Coupling with Aryl Boronic Acids (Alternative):
-
For C-C bond formation, the generated [¹⁸F]difluorocarbene can be trapped with a palladium complex.
-
The resulting palladium-difluorocarbene complex is then reacted with an aryl boronic acid in a cross-coupling reaction to yield the [¹⁸F]difluoromethylated arene.
4. Work-up and Analysis:
-
After the reaction is complete, quench the reaction mixture.
-
Perform an extraction to isolate the crude product.
-
Determine the RCY and molar activity using radio-HPLC.
-
Purify the final product by semi-preparative HPLC.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of an [¹⁸F]difluoromethylated PET tracer and its subsequent application in a preclinical imaging study.
Caption: Workflow for PET tracer development.
Logical Relationships in Labeling Strategies
The choice of a labeling strategy often depends on the nature of the target molecule and the desired properties of the final labeled product. The following diagram illustrates the decision-making process and the relationships between different approaches.
Caption: Decision tree for labeling strategies.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 1-Chloro-1,1-difluoro-2-iodoethane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-Chloro-1,1-difluoro-2-iodoethane is paramount for ensuring laboratory safety and environmental protection. As a halogenated hydrocarbon, this compound requires specific handling procedures to mitigate risks associated with its chemical properties. This guide provides essential, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Key Chemical and Safety Data
Properly identifying the compound and understanding its primary hazards are the first steps in safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C2H2ClF2I[1][2] |
| Molecular Weight | 226.39 g/mol [1][2] |
| Purity | Typically 97% or 95%[1][2] |
| Storage Temperature | 2-8°C[2] |
Operational Plan for Disposal
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following protocol outlines the standard operating procedure for its collection and disposal from a laboratory setting.
I. Pre-Disposal Preparations
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the material's SDS to be aware of all potential hazards, including reactivity, flammability, and toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Designate a Waste Collection Area: Establish a specific, well-ventilated area within the laboratory for the accumulation of halogenated organic waste. This area should be away from incompatible materials.
II. Waste Segregation and Collection
-
Use a Designated Waste Container: this compound is classified as a halogenated organic waste.[3] It must be collected in a dedicated, properly labeled container for halogenated solvents.[3][4] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The label should also include the full chemical name, "this compound," and an estimate of the volume or mass of the waste.
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.
III. Storage and Disposal
-
Temporary Storage: Store the sealed and labeled waste container in the designated satellite accumulation area within the laboratory, ensuring it is away from heat sources and direct sunlight.
-
Engage a Licensed Waste Disposal Contractor: The disposal of halogenated hydrocarbons must be handled by a certified hazardous waste management company.[5] These contractors are equipped to transport and dispose of the chemical in accordance with environmental regulations, typically through high-temperature incineration.[3]
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance and for the waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Personal protective equipment for handling 1-Chloro-1,1-difluoro-2-iodoethane
For Research, Scientific, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-Chloro-1,1-difluoro-2-iodoethane (CAS No. 463-99-0). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on the known properties of the chemical, data from structurally similar compounds, and established best practices for handling volatile halogenated alkanes.
Chemical and Physical Properties
This compound is a colorless to pink liquid utilized in the synthesis of fluorine-containing monomers and pharmaceutical intermediates.[1] Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 463-99-0 |
| Molecular Formula | C₂H₂ClF₂I |
| Molecular Weight | 226.39 g/mol [2][3] |
| Appearance | Colorless to pink liquid[1] |
| Purity | Typically 97% |
| Storage Temperature | 2-8°C[3] |
Hazard Assessment
| Hazard Category | Potential Effect |
| Flammability | Flammable liquid and vapor.[4] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound.[5][6][7]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][7][8] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or Neoprene gloves.[5][7] | Provides a barrier against skin contact, which can be harmful. Avoid latex gloves for organic solvents.[5] |
| Body Protection | Flame-resistant lab coat.[9] | Protects against skin contact and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a respirator may be required. | Minimizes the risk of inhaling harmful vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Confirm that an eyewash station and safety shower are accessible.[10]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Post-Handling :
-
Wipe down the work area with an appropriate solvent.
-
Properly label and store any remaining this compound in a cool, designated area.[3]
-
Remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure :
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound-Fluorinated Intermediate-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]
- 2. This compound | 463-99-0 | Benchchem [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 1,1-Difluoro-2-iodoethane | C2H3F2I | CID 3833565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. epa.gov [epa.gov]
- 7. hsa.ie [hsa.ie]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 10. arkema.com [arkema.com]
- 11. airgas.com [airgas.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
